Cnicin

Catalog No.
S591523
CAS No.
24394-09-0
M.F
C20H26O7
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cnicin

CAS Number

24394-09-0

Product Name

Cnicin

IUPAC Name

[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylidenebutanoate

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15-,16-,17+,18+/m0/s1

InChI Key

ZTDFZLVUIVPZDU-QGNHJMHWSA-N

SMILES

Array

Synonyms

Cnicin; Centaurin

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)[C@H](CO)O)C(=C)C(=O)O2)/CO

The exact mass of the compound Cnicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action: Accelerating Axon Regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin promotes nerve regeneration by targeting the microtubule detyrosination-tyrosination cycle, a key process controlling the growth rate of axons. The diagram below illustrates this signaling pathway.

G This compound This compound VASH_SVBP VASH1/VASH2 & SVBP Complex This compound->VASH_SVBP Inhibits Microtubule_Detyrosination Microtubule Detyrosination VASH_SVBP->Microtubule_Detyrosination Promotes Microtubule_Dynamics Restricted Microtubule Dynamics Microtubule_Detyrosination->Microtubule_Dynamics Slow_Axonal_Growth Slow Axonal Growth Microtubule_Dynamics->Slow_Axonal_Growth

This compound inhibits vasohibins, reducing microtubule detyrosination to accelerate axonal growth.

This mechanism is supported by experimental evidence showing that neuronal overexpression of vasohibins increases the effective concentration of this compound needed, confirming the interaction between the compound and its target [1].

Preclinical Evidence and Pharmacological Profile

Extensive preclinical studies demonstrate this compound's efficacy in promoting functional nerve regeneration across different species, including mice, rats, and rabbits [2] [1]. The key quantitative findings from these studies are summarized below.

Aspect Experimental Findings
In Vitro Efficacy Promotes axon growth in cultured sensory and central nervous system (CNS) neurons from rodents and primary human retinal ganglion cells [2] [1].
In Vivo Efficacy Daily administration (2 μg/kg) accelerates recovery of motor and sensory function after severe sciatic nerve injury in rodent models [2] [1].
Pharmacokinetics Blood half-life of 12.7 minutes after intravenous administration in rats. Oral bioavailability of 84.7% in rats [1].
Therapeutic Window Effective within a specific, narrow dose range; doses too low or too high are ineffective [3] [4].
Tolerability Intravenous administration of 4 mg/kg (2000-fold higher than effective oral dose) for 2 weeks induced no observable toxicity or changes in body weight in rats [2].

A significant advantage of this compound over other regenerative compounds like parthenolide is its high oral bioavailability, allowing for non-parenteral administration [2] [1] [4].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are methodologies for key experiments cited in the literature.

  • In Vitro Axon Growth Assay (using Dorsal Root Ganglion - DRG - neurons)

    • Protocol: Isolate and culture DRG neurons from adult rodents. Treat the cultures with this compound at varying concentrations (effective concentrations are comparable to parthenolide [1]). The growth medium is typically supplemented with nerve growth factor (NGF).
    • Analysis: After a defined period (e.g., 24-48 hours), fix the neurons and immunostain for neuronal markers (such as β-III-tubulin) and axonal markers. Quantify axonal length using fluorescence microscopy and image analysis software [2].
  • In Vivo Functional Recovery Model (Sciatic Nerve Injury)

    • Animal Model: Use adult mice or rats.
    • Nerve Injury: Perform a sciatic nerve crush (SNC) or complete transection followed by anastomosis.
    • Dosing: Administer this compound daily via oral gavage at a dose of 2 μg/kg. Treatment can be initiated immediately after injury or delayed by several days to assess efficacy in a more clinically relevant scenario [2] [1].
    • Functional Assessment: Monitor functional recovery weekly using standardized behavioral tests:
      • Static Sciatic Index (SSI): Assesses motor recovery and functional reinnervation by analyzing footprints [1].
      • Sensory Tests: Measures the recovery of sensory function, for example, by response to light touch or nociceptive stimuli.

Comparative Analysis with Parthenolide

This compound is often compared to parthenolide, another sesquiterpene lactone. The table below highlights the key differences that make this compound a superior candidate for clinical development.

Feature This compound Parthenolide
Source Plant Cnicus benedictus (Blessed thistle) [1] [3] Tanacetum parthenium (Feverfew) [2]
Oral Bioavailability High (84.7% in rats) [2] [1] Low, restricting it to parenteral routes [2] [1]
Proposed Safety Profile Lacks the mutagenic and allergenic epoxy group present in parthenolide, suggesting a potentially safer profile [2] Contains an epoxy group, which is potentially mutagenic and allergenic [2]
Primary Research Focus Nerve regeneration [2] [1] Nerve regeneration, with broader investigation in oncology (e.g., anti-myeloma activity) [2] [5]

Research Gaps and Future Directions

While the data for this compound is promising, several steps remain before clinical application.

  • Human Clinical Trials: The University of Cologne researchers note that further clinical studies on humans are crucial, especially to define the precise therapeutic window in patients [3] [4] [6].
  • Additional Mechanistic Studies: While VASH inhibition is a key mechanism, a perspective article suggests a need for additional mechanistic studies and in vivo validation to fully elucidate its mode of action [7].

References

Cnicin: Chemical Identity and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin is a germacranolide-type sesquiterpene lactone first isolated from Cnicus benedictus (blessed thistle) [1]. Its total synthesis is challenging, but a semi-synthetic approach has been explored.

The table below summarizes the key information about its structure and synthesis.

Property Description
Chemical Class Germacranolide sesquiterpene lactone [1]
Core Structure 10-membered ring diene with a fused 5-membered lactone; ester side chain at the C8 position [1]
Semi-synthetic Strategy Esterification of a main core (obtained via hydrolysis of natural this compound) with a synthetically produced chiral side chain [1]
Side Chain Synthesis Derived from L-ascorbic acid; achieved in 5 steps with 16% overall yield via a route involving PCC oxidation and a Wittig reaction [1]

Documented Biological Activities and Mechanisms

This compound exhibits multiple promising biological activities. Its mechanisms of action, where known, are summarized below.

Activity Reported Model/Context Proposed/Cited Mechanism of Action
Functional Nerve Regeneration In vivo (mice, rats, rabbits); in vitro (human, rodent neurons) [2] [3] [4] Inhibition of vasohibin (VASH1/VASH2) enzymes, reducing microtubule detyrosination and accelerating axonal growth [3].
Anti-osteoporotic In vivo (ovariectomized rats) [5] Regulation of the RANKL/RANK/OPG pathway; increased estradiol levels and osteoblastic activity [5].
Anti-trypanosomal In vitro (Trypanosoma brucei) [1] Not fully elucidated; shows inhibitory activity (IC50 = 0.4 µM) [1].
Anti-inflammatory & Anti-bacterial Various in vitro and in vivo models [5] [1] General anti-inflammatory effects observed; anti-bacterial activity cited, but specific molecular targets not detailed in results [5] [1].

The following diagram illustrates the signaling pathway by which this compound promotes nerve regeneration, based on the documented mechanism involving vasohibin inhibition.

G This compound This compound Vasohibins Vasohibins (VASH1/VASH2) This compound->Vasohibins Inhibits MicrotubuleDetyrosination Microtubule Detyrosination Vasohibins->MicrotubuleDetyrosination Catalyzes MicrotubuleDynamics Microtubule Dynamics MicrotubuleDetyrosination->MicrotubuleDynamics Reduces AxonGrowthRate Axon Growth Rate MicrotubuleDynamics->AxonGrowthRate Limits

Experimental Workflow for Key Activity Validation

For researchers aiming to validate the most prominent activity of this compound (nerve regeneration), the experimental workflow from key studies can be replicated. The flowchart below outlines the core procedures for in vitro and in vivo models.

G Start Experimental Setup InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Assay1 Primary Neuron Culture (e.g., DRG neurons) InVitro->Assay1 Model1 Nerve Injury Model (e.g., Sciatic Nerve Crush) InVivo->Model1 Assay2 Axon Growth Measurement (Microscopy/Immunostaining) Assay1->Assay2 End Data Analysis & Conclusion Assay2->End Model2 This compound Administration (Oral or Intravenous) Model1->Model2 Analysis1 Functional Recovery Assays (e.g., Static Sciatic Index) Model2->Analysis1 Analysis2 Histological Analysis (Axon Regeneration) Model2->Analysis2 Analysis1->End Analysis2->End

Key methodological details for nerve regeneration studies:

  • Dosage: Effective doses of 2 µg/kg daily were used in rodent models [3].
  • Administration: Notably, this compound has high oral bioavailability (84.7% in rats), a significant advantage over similar compounds [2] [3].
  • Controls: Experiments often include neuronal overexpression of vasohibin to confirm target engagement, which should increase the effective concentration of this compound [2].

Research Gaps and Future Directions

The existing data provides a strong foundation for drug development, but several key areas require further investigation:

  • Elucidating the Biosynthetic Pathway: The complete native biosynthetic pathway in Cnicus benedictus remains unknown. Identifying the genes and enzymes involved could enable sustainable production via synthetic biology.
  • Target Validation: While the inhibition of vasohibins is a strong candidate mechanism for nerve regeneration, further studies are needed to confirm direct binding and fully elaborate the downstream signaling cascade.
  • Preclinical Development: Comprehensive investigation into the long-term safety, pharmacokinetics, and optimal dosing regimens of this compound is necessary before clinical trials.

References

Comprehensive Technical Guide: Cnicin, a Bioactive Germacranolide Sesquiterpene Lactone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Cnicin is a major germacranolide-type sesquiterpene lactone (SL) first isolated in 1959 from the aerial parts of Cnicus benedictus L. (also known as Centaurea benedicta or blessed thistle) [1] [2]. Germacranolides are a class of sesquiterpene lactones characterized by a 15-carbon backbone derived from farnesyl diphosphate, forming a 10-membered ring with a fused γ-lactone (5-membered lactone ring) and typical α,β-unsaturated carbonyl systems that are crucial for their biological activity [3] [4]. This compound's structure features a germacranolide skeleton with two internal olefins, two exo olefins, and an ester side chain at the C8 position [1]. Its chemical complexity, including multiple chiral centers and olefin configurations, has made it a challenging target for total synthesis, with the first synthetic studies reported only recently [1].

The compound serves as a key chemotaxonomic marker for plants within the Centaurea genus and related Asteraceae species [5] [6]. Analytical methods for this compound identification and quantification have been established using advanced techniques such as UHPLC-PDA-MS and LC-QToF, with detection limits as low as 0.25 μg/mL [2]. Natural concentrations in C. benedictus vary considerably (0.2–0.7% dry weight, or 0.9–10.3 mg/g in plant material), reflecting influences from genetic factors, growing conditions, and extraction methodologies [2].

Quantitative Biological Activity Profile

The following tables summarize the extensive and diverse biological activities documented for this compound across multiple experimental systems.

Table 1: Antimicrobial and Antiparasitic Activities of this compound

Activity Type Experimental Model/Organism Key Metrics Citation
Antibacterial Panel of Gram-positive and Gram-negative bacteria Significant antimicrobial properties; Minimal Inhibitory Concentration (MIC) evaluated [7]
Antibiofilm Acinetobacter baumannii ATCC 17878 ~30% inhibition of biofilm formation; significant perturbation of EPS structure [7]
Antitrypanosomal Trypanosoma brucei (enzyme assay) IC~50~ = 0.4 μM against T. brucei; Dual inhibitor of TbPTR1 and TbDHFR enzymes [1] [4]
Anti-Broomrape Phelipanche ramosa, Orobanche spp. >80% radicle growth inhibition at 1.0 mM concentration [6]

Table 2: Pharmacologically Relevant Mammalian and Mammalian Cell-Based Activities of this compound

Activity Type Experimental Model Key Metrics Citation
Antiviral SARS-CoV-2 (in vitro) IC~50~ = 1.18 μg/mL; Dose-dependent viral replication inhibition; Multi-target potential via in silico studies [8]
Axon Regeneration In vitro neuronal cultures & in vivo nerve injury models (mice, rats) Potent promoter of functional nerve regeneration; Oral bioavailability = 84.7% in rats; Blood half-life = 12.7 min (IV in rats) [9]
Cytotoxic HeLa, MCF-7, A431 cell lines Moderate tumor cell growth inhibitory activity [2]
Anti-inflammatory In vitro models Suppression of NF-κB and iNOS; decreased ROS production [10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is fundamentally governed by key structural elements common to germacranolide sesquiterpene lactones, with specific modifications significantly influencing its potency and target selectivity.

  • α,β-Unsaturated Lactone (Michael Acceptor): The α-methylene-γ-lactone group is the primary pharmacophore responsible for this compound's electrophilic character. This system allows this compound to form covalent adducts with nucleophilic thiol groups in cysteine residues of target proteins, a mechanism central to its biological effects [7] [4]. Evidence from phytotoxicity studies on broomrape radicle growth confirms that saturation of the exocyclic methylene group (as in dihydrosalonitenolide) dramatically reduces activity, while the acetylated derivative of salonitenolide, which lacks H-bond donors and has increased lipophilicity, exhibits enhanced potency [6].

  • C4-C5 Epoxide Ring: The epoxide functionality common to parthenolide-like SLs significantly enhances reactivity and target engagement [3]. This ring strain creates another electrophilic site susceptible to nucleophilic attack, potentially enabling multi-point covalent binding to biological targets.

  • C8 Ester Side Chain and C15 Hydroxyl: The nature of the ester side chain at C8 and the presence of a free hydroxyl group at C15 significantly influence this compound's pharmacokinetic properties, including membrane permeability and metabolic stability [6]. The C15 hydroxyl group provides a site for chemical modification that can be exploited to optimize drug-like properties without compromising the core pharmacophore.

Detailed Experimental Protocols

Extraction and Isolation from Plant Material

G Start Dried C. benedictus Aerial Parts (0.5 kg) Step1 Maceration with 80% Ethanol (4 × 500 mL, 24 hrs) Start->Step1 Step2 Filtration and Concentration (Rotary Evaporator, 40°C) Step1->Step2 Step3 Liquid-Liquid Partition (n-hexane, CH₂Cl₂, EtOAc) Step2->Step3 Step4 Bioassay-Guided Fractionation (CH₂Cl₂ extract most active) Step3->Step4 Step5 Column Chromatography (Silica gel, gradient elution) Step4->Step5 Step6 TLC & HPLC Analysis (Purity assessment) Step5->Step6 End Pure this compound Step6->End

Workflow for extraction and isolation of this compound from plant material. This extraction and isolation protocol follows established methodologies with modifications [8] [6] [7]. Begin with dried, powdered aerial parts of C. benedictus (0.5 kg). Perform exhaustive maceration with 80% ethanol (4 × 500 mL, 24 hours each) at room temperature with continuous agitation. Filter the combined extracts through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract. Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity: first with n-hexane to remove non-polar constituents, then with dichloromethane (CH₂Cl₂), and finally with ethyl acetate (EtOAc). The CH₂Cl₂ fraction typically contains the highest concentration of this compound [6] [7]. Further purification of this active fraction employs silica gel column chromatography with a gradient elution system of n-hexane:EtOAc:MeOH. Monitor fractions by analytical TLC (silica gel GF254, visualized under UV light at 254 and 365 nm, and by spraying with anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions containing this compound (Rf ≈ 0.4 in n-hexane:EtOAc 1:1) and further purify by preparative HPLC (C18 column, MeOH:H₂O gradient) to obtain this compound as a pure compound. Confirm identity and purity by spectroscopic methods (¹H-NMR, ¹³C-NMR, ESI-MS) and comparison with literature data [6] [7].

In Vitro Antiviral Activity Assay (SARS-CoV-2)

For antiviral assessment against SARS-CoV-2, follow this validated protocol [8]. Conduct all experiments in BSL-3 containment using Vero E6 cells (African green monkey kidney cells) maintained in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Seed cells in 96-well plates at a density of 2.5 × 10⁴ cells/well and incubate for 24 hours. Prepare serial dilutions of this compound in maintenance medium (typical testing range: 0.1-100 µg/mL). Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of different this compound concentrations; include virus-only and cell-only controls. After 1 hour of adsorption, remove the inoculum and replace with fresh maintenance medium containing the corresponding this compound concentrations. Incubate for 48-72 hours, then quantify viral replication using a plaque assay or qRT-PCR. Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response data. Parallelly, assess compound cytotoxicity using the MTT assay on uninfected cells under identical conditions to determine the 50% cytotoxic concentration (CC₅₀) and subsequently the selectivity index (SI = CC₅₀/IC₅₀).

Axon Regeneration and Neurite Outgrowth Assay

This protocol evaluates this compound's promising neuroregenerative potential [9]. Isolate dorsal root ganglia (DRG) neurons from postnatal mice or rats. Dissect DRGs, digest with 0.25% collagenase for 90 minutes followed by 0.25% trypsin for 30 minutes at 37°C, then triturate to obtain a single-cell suspension. Plate DRG neurons on poly-D-lysine/laminin-coated coverslips in neurobasal medium containing B-27 supplement, 2 mM GlutaMAX, 50 ng/mL NGF, and 1% penicillin-streptomycin. After 24 hours, treat cultures with This compound (0.1-10 µM) or vehicle control; include parthenolide as a comparative control. Fix cells after 48 hours of treatment with 4% paraformaldehyde and immunostain for βIII-tubulin (neuronal marker) with appropriate fluorescent secondary antibodies. Capture images using a fluorescence microscope and quantify neurite outgrowth using automated image analysis software (e.g., ImageJ NeuronJ plugin). Measure total neurite length per neuron and the number of branches per neuron across at least 100 neurons per condition from three independent experiments. For mechanistic studies, transfert DRG neurons with vasohibin-overexpressing plasmids prior to this compound treatment to investigate the potential involvement of vasohibin inhibition in this compound's pro-regenerative effects.

Analytical Methods and Quality Control

Robust analytical methods are essential for this compound standardization in research and potential therapeutic applications. The following UHPLC-PDA-MS method provides reliable identification and quantification [2].

  • Chromatography Conditions: Use an Acquity UPLC HSS T3 C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min (10% B), 2-15 min (10-95% B), 15-17 min (95% B), 17-18 min (95-10% B), and 18-20 min (10% B) for re-equilibration. Set the flow rate to 0.4 mL/min and injection volume to 2 μL.

  • Detection Parameters: For PDA detection, monitor at 210 nm and 254 nm, with this compound typically eluting at approximately 8.5-9.5 minutes. For mass spectrometric detection, use electrospray ionization (ESI) in positive mode with the following settings: capillary voltage 3.0 kV, cone voltage 40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor this compound using m/z 347.15 [M+H-H₂O]⁺ and m/z 389.16 [M+H]⁺ for identification.

  • Method Validation: The method should be validated for linearity (0.5-100 μg/mL, r² > 0.999), precision (intra-day and inter-day RSD < 5%), accuracy (recovery 98-102%), LOD (0.25 μg/mL), and LOQ (0.5 μg/mL) according to ICH guidelines [2].

Research Applications and Future Perspectives

This compound represents a promising scaffold for multiple therapeutic and agrochemical applications based on its diverse bioactivity profile. In infectious disease therapeutics, its dual inhibitory activity against Trypanosoma brucei enzymes (TbPTR1 and TbDHFR) positions it as a promising lead for developing novel anti-trypanosomal agents, particularly against drug-resistant strains [4]. The recent discovery of its potent nerve regeneration capabilities, coupled with exceptional oral bioavailability (84.7%), suggests tremendous potential for treating peripheral neuropathies and central nervous system injuries, addressing a significant unmet medical need [9].

In agricultural science, this compound's potent phytotoxic activity against parasitic weeds like broomrape (Orobanche and Phelipanche species) indicates potential for development as a natural herbicide template or as a lead for green bioherbicides [6]. Its antibacterial and antibiofilm properties against multidrug-resistant pathogens such as Acinetobacter baumannii further support its investigation as a anti-biofilm agent to combat persistent infections [7].

Future research should prioritize mechanism of action studies to precisely elucidate molecular targets, particularly for its neuroregenerative effects. Structure optimization through medicinal chemistry could enhance potency and pharmacokinetic properties while potentially reducing any off-target effects. Additionally, development of efficient synthetic routes will be crucial to ensure a sustainable supply of this compound and its analogs for comprehensive preclinical and clinical development.

References

Detailed Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are central to establishing cnicin's efficacy and mechanism of action.

  • In Vitro Axon Growth Assay [1] [2]

    • Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from adult rodents. For human studies, primary retinal ganglion cells are obtained from donated patient retinae.
    • Treatment: Cultured neurons are treated with this compound at varying concentrations (effective dose around 2 μg/kg equivalent) to determine its impact on axon elongation.
    • Analysis: Axon outgrowth is measured and quantified over time, typically using immunostaining for neuronal markers (e.g., β-III-tubulin) and microscopic imaging. The study includes controls with neuronal overexpression of vasohibin to confirm the target.
  • In Vivo Functional Recovery Model [1] [2] [3]

    • Animal Model: Sciatic nerve crush injury or anastomosis (surgical reconnection of severed nerves) is performed on mice or rats.
    • Drug Administration: A daily dose of this compound (2 μg/kg) is administered, either intravenously or orally, with treatment starting immediately after injury or delayed by several days.
    • Functional Assessment: Recovery is monitored using standardized behavioral tests, such as the Static Sciatic Index (SSI) for evaluating gait and motor function, and sensory tests. The rate of improvement in paralysis and neuropathy is compared between treated and control groups.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by partially inhibiting the vasohibin/SVBP enzyme complex, which is responsible for the detyrosination of microtubules. This post-translational modification normally stabilizes microtubules but reduces their dynamics, thereby limiting the rate of axonal extension in growth cones. By reducing microtubule detyrosination, this compound shifts the balance toward a more dynamic, tyrosinated state, mimicking the condition found in highly regenerative postnatal neurons and ultimately accelerating axon growth [1].

The following diagram illustrates this core mechanism and the key experiments used to validate it.

G This compound This compound Inhibition This compound->Inhibition Exp1 In Vitro Validation: This compound promotes axon growth in human & rodent neurons This compound->Exp1 Exp2 In Vivo Validation: Oral this compound accelerates functional recovery in nerve injury models This compound->Exp2 VASH Vasohibin (VASH) Enzyme Complex MT_Detyr Microtubule Detyrosination VASH->MT_Detyr Promotes MT_Dynamics Reduced Microtubule Dynamics MT_Detyr->MT_Dynamics Axon_Growth Slow Axon Regeneration MT_Dynamics->Axon_Growth Inhibition->VASH Inhibits

Diagram of this compound's mechanism in promoting axon regeneration via vasohibin inhibition.

Comparative Analysis with Parthenolide

This compound belongs to the sesquiterpene lactone family, and its discovery was motivated by the limitations of a related compound, parthenolide. The table below highlights the key advantages of this compound.

Feature This compound Parthenolide
Source Plant Cnicus benedictus (Blessed Thistle) [2] [3] Tanacetum parthenium (Feverfew) [1]
Primary Mechanism Vasohibin (VASH) inhibition [1] [2] Vasohibin (VASH) inhibition [1]
Oral Bioavailability 84.7% (in rats), enabling oral dosing [1] [2] Very low, requires parenteral (IV) administration [1] [2]
Safety Profile Lacks mutagenic/allergenic epoxy group; well-tolerated at high doses [1] Contains a potentially mutagenic and allergenic epoxy group [1]
Therapeutic Window Effective within a specific, narrow window [3] [4] Not specified in search results

Considerations for Future Research

For research and development, the following points are critical:

  • Therapeutic Window: this compound's efficacy is dose-dependent and operates within a narrow therapeutic window; both sub-therapeutic and supra-therapeutic doses are ineffective [3] [4].
  • Clinical Translation: The promising preclinical data and favorable pharmacokinetics strongly support further investigation. Researchers at the University of Cologne are reportedly planning clinical trials to validate these findings in humans [3] [4].

References

Comprehensive Technical Review: Cnicin from Traditional Remedy to Promising Nerve Regeneration Therapeutic

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Cnicin is a major bioactive sesquiterpene lactone compound extracted from Cnicus benedictus (commonly known as blessed thistle), a plant belonging to the Asteraceae family that has been utilized in traditional medicine for centuries. Historically, preparations of Cnicus benedictus have been consumed as extracts or teas primarily for their digestive system benefits, including treatment of stomach aches and other gastrointestinal complaints [1] [2] [3]. Beyond its traditional gastrointestinal applications, recent scientific investigations have revealed that this plant contains several biologically active compounds, with this compound emerging as particularly promising due to its potent pharmacological properties [4]. Contemporary research has uncovered previously unexplored therapeutic applications for this compound, most notably its remarkable capacity to accelerate functional nerve regeneration across multiple species, including human cell models [5] [1] [6]. This unexpected discovery has generated significant interest in the scientific community and prompted intensive investigation into its mechanisms of action and therapeutic potential.

The journey from traditional remedy to modern therapeutic candidate exemplifies the value of investigating ethnobotanical knowledge through the lens of contemporary scientific methodology. While traditional use provided the initial lead, modern pharmacological studies have revealed a completely novel application that could address a significant unmet clinical need—treating nerve injuries to prevent permanent functional deficits [7] [8]. This whitepaper provides a comprehensive technical overview of this compound, covering its traditional uses, mechanism of action, experimental protocols, pharmacokinetic profile, and potential as a drug candidate for nerve regeneration, specifically tailored for researchers, scientists, and drug development professionals.

Traditional Medicinal Uses and Phytochemistry

Cnicus benedictus has an extensive history in traditional medicine systems across various cultures. The plant has been primarily valued for its digestive properties, with traditional preparations commonly used to stimulate appetite, alleviate dyspepsia, and treat various gastrointestinal disturbances [4] [3]. Beyond its gastrointestinal applications, historical records indicate use for reducing fever, treating wounds, and as a diuretic. The therapeutic potential of Cnicus benedictus is attributed to its rich profile of bioactive compounds, with the most significant being sesquiterpene lactones, particularly this compound [4]. Other constituents include flavonoids, essential oils, lignans (arctigenin and arctiin), and polyacetylenes, which may contribute to the overall pharmacological activity either directly or synergistically [4].

Modern scientific investigation has validated some traditional uses while simultaneously uncovering novel therapeutic applications. Recent in silico studies using predictive tools like SwissADME and PubChem have provided scientific support for the traditional use of C. benedictus while also highlighting its promise as a source of new therapeutic chemical entities [4]. These computational approaches have helped characterize the pharmacokinetic and toxicological properties of the main phytochemicals present in the plant, with this compound emerging as the most promising candidate for drug development due to its favorable bioavailability and safety profile compared to other sesquiterpene lactones like parthenolide [4]. The transition from traditional digestive remedy to modern nerve regeneration therapeutic represents a remarkable example of drug repurposing based on phytochemical investigation and understanding of molecular mechanisms.

Mechanism of Action: Vasohibin Inhibition and Microtubule Dynamics

The primary mechanism through which this compound promotes nerve regeneration involves the regulation of microtubule dynamics in growing axons. Microtubules are fundamental components of the cytoskeleton that play crucial roles in axonal transport, structural integrity, and growth cone dynamics during nerve regeneration. The post-translational modification of microtubules, specifically the detyrosination-tyrosination cycle, has been identified as a key regulator of microtubule stability and dynamics in neuronal cells [7]. Detyrosination, the removal of the C-terminal tyrosine residue from α-tubulin, is catalyzed by vasohibin enzymes (VASH1 and VASH2) in complex with their binding partner SVBP (small vasohibin-binding protein) [7]. This modification results in increased microtubule stability but reduced dynamics, ultimately slowing axonal growth—a particular challenge in adult neurons where detyrosination levels are higher compared to developing neurons.

This compound functions as a potent vasohibin inhibitor, reducing microtubule detyrosination by interfering with the activity of vasohibin enzymes [7]. By partially inhibiting these enzymes, this compound shifts the balance toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [7]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and significantly accelerates the rate of axonal elongation [7] [8]. The mechanism is particularly noteworthy because it targets the intrinsic regenerative capacity of neurons rather than providing external growth factors, representing a fundamentally different approach to nerve regeneration therapy. The following diagram illustrates this mechanism and its functional consequences:

G This compound This compound VASH VASH This compound->VASH Inhibits TyrosinatedMT TyrosinatedMT This compound->TyrosinatedMT Promotes MicrotubuleDetyrosination MicrotubuleDetyrosination VASH->MicrotubuleDetyrosination Catalyzes MicrotubuleDynamics MicrotubuleDynamics MicrotubuleDetyrosination->MicrotubuleDynamics Reduces AxonGrowth AxonGrowth MicrotubuleDynamics->AxonGrowth Limits EnhancedDynamics EnhancedDynamics TyrosinatedMT->EnhancedDynamics Increases AcceleratedRegeneration AcceleratedRegeneration EnhancedDynamics->AcceleratedRegeneration Enables

Figure 1: this compound's mechanism of action in promoting nerve regeneration through vasohibin inhibition and modulation of microtubule dynamics

This mechanism is distinct from other neuroregenerative approaches that target neurotrophic factors, which have faced significant clinical translation challenges due to short half-lives, inefficient delivery methods, and adverse effects [7]. By directly targeting the microtubule cytoskeleton dynamics within neurons, this compound addresses a fundamental determinant of axonal growth rates, offering a novel strategy to overcome the slow regeneration pace that often prevents functional recovery after nerve injury.

Experimental Efficacy Data Across Models

The regenerative efficacy of this compound has been systematically evaluated across multiple experimental models, encompassing in vitro systems using primary neurons from various species and in vivo models of nerve injury in rodents and rabbits. These comprehensive studies have demonstrated consistent benefits across different neuronal cell types and injury paradigms, supporting the translational potential of this compound for clinical nerve repair applications.

In Vitro Evidence

In cultured neuronal systems, this compound has shown remarkable potency in promoting neurite outgrowth and axonal elongation. Studies using dorsal root ganglion neurons (DRG) from adult rats and mice have demonstrated significant dose-dependent increases in axonal growth following this compound treatment [5] [7]. Importantly, this compound has also proven effective in promoting axon regeneration in central nervous system neurons, notably in retinal ganglion cells derived from both rodents and humans [7] [3]. The effect on human neurons is particularly significant for clinical translation, suggesting that the mechanism of action is conserved across species, including humans. The efficacy of this compound in these in vitro models was comparable to that of parthenolide, another sesquiterpene lactone with vasohibin inhibitory activity, but with the crucial advantage of superior oral bioavailability [5] [7].

In Vivo Evidence

In vivo studies have provided compelling evidence for the therapeutic potential of this compound in functional nerve repair. Research employing sciatic nerve injury models in mice, rats, and rabbits has consistently demonstrated that this compound administration significantly accelerates the recovery of motor and sensory functions [5] [6] [3]. The quantitative results from these investigations are summarized in the table below:

Table 1: In vivo efficacy of this compound in nerve regeneration animal models

Model System Dosage Regimen Key Functional Outcomes Histological Evidence

| Sciatic nerve crush (mice/rats) | 2 μg/kg daily IV or oral | - Motor recovery: First measurable improvements in 4 days

  • Sensory recovery: Detectable in 7 days
  • SSI scores: Return to pre-injury levels in 35 days (vs. 42 days in controls) | Enhanced skin and muscle innervation at 10 days post-injury [5] [3] | | Severe nerve injury with anastomosis (various species) | 2 μg/kg daily IV | Significant acceleration of functional recovery across species [5] | Promoted axon regeneration across repair site [5] | | Delayed treatment initiation (rats) | 2 μg/kg daily starting 5 days post-injury | Slower but still significant recovery compared to immediate treatment [3] | Evidence of ongoing axon regeneration despite delayed start [3] |

The functional benefits observed in these animal models were substantiated by histological evidence of enhanced axon regeneration and more rapid target reinnervation [3]. Notably, this compound remained effective even when treatment initiation was delayed by five days after injury, though immediate continuous treatment yielded optimal outcomes [3]. This finding has important clinical implications, as nerve injuries may not always receive immediate medical attention. The dose-dependent effects of this compound were observed across studies, with a clearly defined therapeutic window—both insufficient and excessive doses proved ineffective, highlighting the importance of precise dosing [1].

Detailed Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed methodologies for key experiments demonstrating this compound's efficacy in nerve regeneration models. These protocols have been compiled from multiple research publications and can serve as reference procedures for independent laboratory verification and further investigation.

In Vitro Axon Growth Assay

The dorsal root ganglion neuronal culture system provides a standardized model for quantifying this compound's effects on axon growth. The following protocol details the essential steps:

  • DRG neuron isolation: Dissect dorsal root ganglia from adult Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-12 weeks old) following ethical guidelines and institutional approval. Digest ganglia in collagenase type IV (1 mg/mL) and dispase II (2.5 U/mL) in Neurobasal medium for 90 minutes at 37°C [7].
  • Cell culture: Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips in Neurobasal medium supplemented with B-27, N2, 2 mM GlutaMAX, 50 ng/mL nerve growth factor (NGF), and 1% penicillin/streptomycin [7]. Maintain cultures at 37°C in 5% CO₂.
  • This compound treatment: After 24 hours, add this compound at concentrations ranging from 1 nM to 1 μM dissolved in DMSO (final DMSO concentration ≤0.1%). Include vehicle control (0.1% DMSO) and positive control (parthenolide 1 μM) groups [5] [7].
  • Fixation and immunostaining: After 48-72 hours of treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 and immunostain for β-III-tubulin (1:1000) to visualize axons [7].
  • Quantification and analysis: Capture images using fluorescence microscopy. Measure the longest neurite length for each neuron using ImageJ software with NeuronJ plugin. Analyze a minimum of 150-200 neurons per condition across three independent experiments [7]. Statistical analysis typically employs one-way ANOVA with post-hoc Tukey test.

This protocol has been successfully adapted for various neuronal cell types, including human retinal ganglion cells from donor tissue, demonstrating the broad applicability of this compound across species and neuronal populations [7] [3].

In Vivo Sciatic Nerve Injury Model

The sciatic nerve crush injury model in rodents provides a well-characterized system for evaluating functional recovery following this compound treatment:

  • Animal preparation and surgery: Use adult C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g). Anesthetize animals with isoflurane (induction 4%, maintenance 1.5-2%) and perform aseptic surgery. Expose the sciatic nerve at mid-thigh level and crush using non-serrated forceps with consistent pressure (10-second crush, 10-second rest, repeated three times) [5] [3].
  • Treatment administration: Randomize animals into experimental groups (typically n=8-12 per group). Administer this compound intravenously (2 μg/kg) or orally (2 μg/kg) daily beginning immediately post-surgery. Include vehicle control groups receiving equivalent volumes of saline or DMSO/saline solution [5] [3]. For delayed treatment studies, initiate this compound administration 5 days post-injury [3].
  • Functional assessment:
    • Motor function: Evaluate weekly using the Static Sciatic Index (SSI) based on paw print analysis. Calculate SSI using the formula: SSI = (-38.3 × (EPL - NPL)/NPL) + (109.5 × (ETS - NTS)/NTS) + (13.3 × (EIT - NIT)/NIT) - 8.8, where EPL = experimental print length, NPL = normal print length, ETS = experimental toe spread, NTS = normal toe spread, EIT = experimental intermediate toe spread, NIT = normal intermediate toe spread [3].
    • Sensory function: Assess weekly using von Frey filaments to measure mechanical allodynia. Calculate paw withdrawal threshold using the Dixon up-down method [3].
  • Histological analysis: At predetermined endpoints (typically 35-49 days post-injury), perfuse animals transcardially with 4% paraformaldehyde. Dissect sciatic nerves, process for histology, and section at 10 μm thickness. Immunostain for neurofilament (1:1000) and myelin basic protein (1:500) to visualize regenerating axons and myelination [5] [3]. Quantify axon density and diameter distal to the injury site.

The experimental workflow for evaluating this compound's effects in nerve regeneration models is illustrated below:

G InVitro InVitro DRGIsolation DRGIsolation InVitro->DRGIsolation CnicinTreatment CnicinTreatment DRGIsolation->CnicinTreatment Immunostaining Immunostaining CnicinTreatment->Immunostaining AxonQuantification AxonQuantification Immunostaining->AxonQuantification InVivo InVivo NerveCrush NerveCrush InVivo->NerveCrush CnicinAdmin CnicinAdmin NerveCrush->CnicinAdmin FunctionalTests FunctionalTests CnicinAdmin->FunctionalTests Histology Histology FunctionalTests->Histology

Figure 2: Experimental workflow for evaluating this compound's effects in nerve regeneration models

Pharmacokinetic and Toxicological Profile

The pharmacokinetic properties of this compound have been systematically characterized in rodent models and represent a significant advantage over other sesquiterpene lactones with similar mechanisms of action. Following intravenous administration in rats, this compound demonstrates a blood half-life of approximately 12.7 minutes, indicating rapid distribution and clearance [5]. Most notably, this compound exhibits exceptionally high oral bioavailability of 84.7% in rats, which markedly surpasses that of parthenolide and many other natural products [5]. This property is particularly valuable for chronic conditions requiring prolonged treatment, such as nerve regeneration, where oral administration is substantially more practical than repeated intravenous injections.

Toxicological evaluations have revealed a favorable safety profile for this compound at therapeutic doses. In rats, intravenous administration of this compound at 4 mg/kg (approximately 2000-fold higher than the effective oral dose) for two weeks did not induce observable toxicity or significant alterations in body weight [7]. The absence of the potentially mutagenic and allergenic epoxy group present in parthenolide further enhances this compound's safety profile and suitability for clinical development [7]. However, studies have identified a narrow therapeutic window, with both subtherapeutic and supratherapeutic doses being ineffective [1]. This nonlinear dose-response relationship underscores the importance of precise dosing in both clinical studies and potential future therapeutic applications. The key pharmacokinetic and safety parameters are summarized below:

Table 2: Pharmacokinetic and safety profile of this compound

Parameter Value Experimental Conditions Significance
Oral Bioavailability 84.7% Rat model [5] Enables oral administration vs. intravenous
Blood Half-Life 12.7 min Intravenous administration in rats [5] Suggests rapid clearance
Therapeutic Dose 2 μg/kg daily Mouse, rat, and rabbit models [5] [7] Effective across species
Safety Margin >2000-fold No toxicity at 4 mg/kg IV for 2 weeks in rats [7] Favorable safety profile
Structural Advantage Lacks epoxy group Comparison with parthenolide [7] Reduced mutagenic/allergenic potential

The combination of excellent oral bioavailability, well-demonstrated efficacy across multiple species, and favorable preliminary safety profile positions this compound as a promising candidate for further drug development. However, the narrow therapeutic window necessitates careful dose optimization in future clinical studies to ensure both efficacy and safety in human patients.

Clinical Translation and Development Outlook

The transition of this compound from preclinical investigation to clinical application requires addressing several key challenges and considerations. Currently, no pharmacological treatments are clinically approved specifically for accelerating axon regeneration and functional recovery after nerve injury, representing a significant unmet medical need [7] [8]. The socioeconomic burden of peripheral nerve injuries is substantial, with studies indicating that approximately 30% of patients with work-related nerve injuries experience persistent disabilities, and the projected lifetime cost per patient with severe injury can exceed €100,000 [7]. This significant healthcare challenge underscores the potential impact of an effective nerve regeneration therapy.

Based on the available preclinical data, this compound presents several advantageous properties for clinical development: demonstrated efficacy across multiple species (including human neurons in culture), favorable oral bioavailability, and a promising preliminary safety profile [5] [7]. However, researchers have emphasized that the narrow therapeutic window necessitates precise dosing in human studies, which must be carefully established in phase I clinical trials [1]. The University of Cologne research group has announced plans for relevant clinical studies to further investigate this compound's potential in human patients [1] [2]. Importantly, experts have cautioned against attempts at self-medication with blessed thistle extracts or teas for nerve injuries, as achieving the precise dosing required for efficacy would not be feasible with crude plant preparations [6].

The drug development pathway for this compound will require comprehensive investigational new drug (IND) enabling studies, including formal toxicology assessments in multiple species, manufacturing according to good manufacturing practice (GMP) standards, and carefully designed clinical trials specifically for nerve injury patients. The optimal patient populations for initial clinical trials might include those with standardized nerve injuries where the regeneration distance and functional outcomes can be quantitatively monitored, such as digital nerve repairs or selected peripheral nerve decompressions with predictable recovery courses.

Conclusion and Future Perspectives

This compound represents a promising naturally derived therapeutic candidate that addresses the significant clinical challenge of accelerating nerve regeneration to prevent permanent functional deficits after injury. Its unique mechanism of action targeting vasohibin-mediated microtubule detyrosination, demonstrated efficacy across multiple species and neuronal types (including human cells), and favorable pharmacokinetic properties (particularly high oral bioavailability) collectively position it as a strong candidate for further drug development [5] [7]. The comprehensive preclinical data generated to date provide a solid foundation for clinical translation, while also highlighting important considerations such as the narrow therapeutic window that will require careful dosing in human studies [1].

References

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin, a sesquiterpene lactone isolated from Cnicus benedictus (blessed thistle), primarily functions by targeting the microtubule cytoskeleton within growing axons to accelerate nerve regeneration [1] [2].

The diagram below illustrates the proposed signaling pathway through which this compound promotes axonal regeneration:

G This compound This compound VASH1_VASH2 VASH1/VASH2 (Complex with SVBP) This compound->VASH1_VASH2 Inhibits Axonal_Growth_Rate Axonal Growth Rate This compound->Axonal_Growth_Rate Promotes Microtubule_Detyrosination Microtubule Detyrosination VASH1_VASH2->Microtubule_Detyrosination Catalyzes Microtubule_Dynamics Microtubule Dynamics (in growth cones) Microtubule_Detyrosination->Microtubule_Dynamics Reduces Microtubule_Dynamics->Axonal_Growth_Rate Limits

Figure 1: Proposed mechanism of this compound action in promoting axonal growth. This compound inhibits vasohibin enzymes (VASH1/VASH2), reducing microtubule detyrosination to maintain dynamic growth cones and accelerate regeneration.

This mechanism of vasohibin inhibition is shared with parthenolide (from feverfew), but this compound offers significant pharmacological advantages [1] [2].

Experimental Evidence and Efficacy Data

Preclinical studies demonstrate this compound's efficacy across various models, summarized in the table below.

Model System Experimental Protocol Summary Key Efficacy Findings Citation
In Vitro: Adult Rodent DRG Neurons Cultures treated with 0.1–100 nM this compound; axon length quantified via immunostaining (βIII-tubulin) after 48h. Significantly increased total axon length at low nanomolar concentrations (effective at 0.5-5 nM). [2] [3]
In Vitro: Primary Human Retinal Ganglion Cells Human retinal explants incubated with this compound; nerve regrowth analyzed after 4 days. Promoted axon growth in adult human neurons, confirming relevance across species. [1] [4]
In Vivo: Sciatic Nerve Injury (Mice/Rats) Sciatic nerve crush; daily IV/oral this compound (2 μg/kg) administered; functional recovery assessed over 28-63 days using motor/sensory tests. Accelerated axon regeneration and significantly shortened functional recovery time. [1] [5] [6]
In Vivo: Anastomosis of Severed Nerves Surgical repair of severed nerves; daily this compound treatment. Enhanced functional recovery even after complex surgical repair. [5] [6]

Pharmacokinetics and Drug-like Properties

A critical advantage of this compound over parthenolide is its favorable pharmacokinetic profile, making it suitable for oral administration [1] [6].

  • High Oral Bioavailability: 84.7% in rats, addressing the major limitation of parthenolide [5] [6].
  • Rapid Clearance: Blood half-life of approximately 12.7 minutes after intravenous administration in rats [5] [6].
  • Wide Therapeutic Window: Demonstrated efficacy at very low doses (e.g., 2 μg/kg) with no observed toxicity at doses 2000-fold higher than the effective oral dose in a 2-week rat study [1].

Comparative Analysis with Parthenolide

The table below compares this compound with the well-studied sesquiterpene lactone parthenolide.

Property This compound Parthenolide
Source Plant Cnicus benedictus (Blessed Thistle) Tanacetum parthenium (Feverfew)
Primary Molecular Target Vasohibin inhibition (proposed) Vasohibin inhibition
Potency in Axon Growth Effective at low nanomolar doses Effective at low nanomolar doses
Oral Bioavailability High (84.7%) Very Low
Proposed Safety Profile Lacks mutagenic epoxy group (theoretical advantage) Contains an epoxy group, potential mutagenic and allergenic concerns
Recommended Admin Route Oral or Intravenous Limited to Parenteral (e.g., IV)

Additional Biological Activities

Beyond nerve regeneration, research indicates other pharmacological activities:

  • Antiviral: Demonstrates dose-dependent inhibition of SARS-CoV-2 replication (IC50 = 1.18 µg/mL) in vitro, potentially through multi-target viral inhibition [7].
  • Anti-inflammatory: Exhibits inhibitory activity on NF-κB and iNOS, relevant to neuroinflammation and bone metabolism [8] [3].
  • Antibacterial & Cytotoxic: Shows antibacterial effects and induces apoptosis in primary myeloma cells, though these effects typically require higher concentrations than those effective for nerve regeneration [3].

Research Considerations and Gaps

  • Therapeutic Window: this compound exhibits a narrow therapeutic window, where doses too low or too high are ineffective [4]. Determining the correct clinical dosage is crucial.
  • Direct Target Validation: While the evidence strongly suggests this compound acts through vasohibin inhibition, direct binding studies may further confirm this molecular interaction [1] [5].
  • Human Clinical Trials: The current, highly promising data is from preclinical studies. Human trials are the necessary next step to confirm efficacy, determine optimal dosing, and establish safety profiles in patients [4].

Conclusion and Future Directions

This compound emerges as a compelling candidate for drug development to treat nerve injuries. Its unique combination of potent, cross-species neuroregenerative effects and favorable oral bioavailability addresses a significant clinical need currently unmet by pharmacological interventions.

Future work should focus on:

  • Advancing well-controlled human clinical trials for peripheral neuropathies or nerve trauma.
  • Further elucidating its precise molecular interactions and metabolism.
  • Exploring its potential therapeutic applications in central nervous system injuries, given its effect on retinal neurons.

References

Comprehensive Research Guide: Cnicin for Nerve Regeneration - Protocols, Mechanisms, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cnicin and Nerve Regeneration

This compound is a sesquiterpene lactone compound naturally found in blessed thistle (Cnicus benedictus) that has emerged as a highly promising therapeutic candidate for promoting nerve regeneration following traumatic injuries. Peripheral nerve injuries represent a significant clinical challenge, frequently resulting in permanent sensory and motor deficits despite the nervous system's intrinsic capacity for repair. The slow rate of axonal elongation (typically only 2-3 mm per day) often prevents timely reinnervation of target tissues, leading to muscle atrophy and potentially permanent functional loss [1]. Currently, no pharmacological treatments are clinically available to accelerate axonal regeneration, creating an urgent unmet medical need. This compound addresses this gap through its unique mechanism of action targeting microtubule dynamics, with demonstrated efficacy across multiple species including rodents, rabbits, and human neuronal cultures [1] [2] [3].

Compared to other investigational compounds like parthenolide (from Tanacetum parthenium), this compound offers significant practical advantages for clinical translation. Most notably, it exhibits high oral bioavailability of 84.7% in rats, overcoming a major limitation of parthenolide which requires parenteral administration [1] [2]. Additionally, this compound lacks the potentially mutagenic and allergenic epoxy group present in parthenolide, suggesting a more favorable safety profile. Preclinical studies have demonstrated that this compound promotes axonal growth in sensory and central nervous system neurons from various species, including humans, and significantly accelerates functional recovery after severe nerve injury when administered either intravenously or orally [1] [2] [3].

Molecular Mechanism of Action

The regenerative properties of this compound primarily stem from its influence on microtubule dynamics within growing axons. Microtubules are essential structural components of the neuronal cytoskeleton that undergo continuous remodeling during axonal extension. A critical regulatory mechanism involves the detyrosination-tyrosination cycle of α-tubulin, where the C-terminal tyrosine residue is cyclically removed and re-added [1]. This post-translational modification significantly impacts microtubule stability and dynamics, with higher levels of detyrosination associated with reduced microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension [1].

This compound functions as a vasohibin inhibitor, specifically targeting the vasohibin-SVBP (small vasohibin-binding protein) enzyme complex responsible for catalyzing microtubule detyrosination [1] [2]. Neuronal overexpression of vasohibin increases the effective concentrations of this compound required to promote axon growth, confirming the interaction between this compound and this enzymatic complex [2]. By partially inhibiting vasohibin activity, this compound shifts the equilibrium toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [1]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and consequently accelerates the rate of axonal elongation. The molecular pathway can be visualized through the following signaling mechanism:

G This compound This compound Vasohibin Vasohibin This compound->Vasohibin MicrotubuleDetyrosination MicrotubuleDetyrosination Vasohibin->MicrotubuleDetyrosination Promotes MicrotubuleDynamics MicrotubuleDynamics MicrotubuleDetyrosination->MicrotubuleDynamics AxonRegeneration AxonRegeneration MicrotubuleDynamics->AxonRegeneration Limits

Figure 1: this compound promotes axon regeneration by inhibiting vasohibin-mediated microtubule detyrosination, which enhances microtubule dynamics in growth cones.

This mechanism aligns with observations that glycogen synthase kinase 3 (GSK3) signaling similarly promotes axon regeneration by phosphorylating microtubule-associated protein 1B (MAP1B), which subsequently reduces microtubule detyrosination levels [1]. The balanced regulation of microtubule dynamics represents a crucial control point for axonal elongation, and this compound's targeted partial inhibition of vasohibin achieves this optimal balance without completely disrupting the detyrosination-tyrosination cycle, which could have detrimental effects [1].

In Vitro Experimental Protocols

Cell Culture and this compound Treatment

Establishing robust primary neuronal cultures is fundamental for investigating this compound's effects on axon regeneration. For peripheral nerve studies, dorsal root ganglion (DRG) neurons are most commonly utilized, though retinal ganglion cells have also been employed successfully to demonstrate efficacy in central nervous system neurons [1].

  • DRG Isolation and Culture: Dissect DRGs from adult rodents (typically rats or mice aged 8-12 weeks) under sterile conditions. Digest tissue with 0.125% collagenase for 2 hours at 37°C, followed by 0.25% trypsin for 15 minutes. Triturate gently to achieve single-cell suspension, then plate on poly-D-lysine/laminin-coated culture dishes in Neurobasal medium supplemented with B-27, 2 mM GlutaMAX, 50 ng/mL NGF, and 1% penicillin-streptomycin [1].
  • This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO, then dilute in culture medium to final working concentrations ranging from 10-100 nM. Include vehicle control (DMSO at equivalent dilution, typically <0.1%) in all experiments. Add this compound-containing medium 2 hours after plating neurons to allow initial attachment [1] [2].
  • Human Neuronal Cultures: For studies using human neurons, plate primary human retinal ganglion cells or DRG neurons following established protocols. Treatment with this compound at similar concentrations (10-100 nM) has demonstrated significant promotion of axonal growth in human neurons, supporting its translational potential [1] [2].
Neurite Outgrowth Assay

The neurite outgrowth assay provides quantitative assessment of this compound's effects on axonal extension, typically evaluated 24-48 hours after treatment initiation.

  • Immunostaining and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum. Incubate with primary antibodies against βIII-tubulin (1:1000) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. Capture images using fluorescence or confocal microscopy, ensuring adequate sampling across different culture regions [1] [2].
  • Morphometric Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin or commercial alternatives) to quantify neurite parameters. Measure total neurite length per neuron, number of branching points, and longest neurite length. Analyze minimum 50-100 neurons per condition across three independent experiments [1] [2].
  • Statistical Considerations: Express data as mean ± SEM. Compare treatment groups using one-way ANOVA followed by appropriate post-hoc tests, with statistical significance defined as p < 0.05. Normalize data to vehicle control to facilitate cross-experiment comparisons [1].

In Vivo Experimental Protocols

Animal Models of Nerve Injury

Evaluating this compound's therapeutic potential requires well-established nerve injury models that replicate various clinical scenarios. The sciatic nerve injury model in rodents is most commonly employed, with specific variations depending on research objectives.

  • Sciatic Nerve Crush Injury: Expose the sciatic nerve at mid-thigh level in anesthetized animals (typically rats or mice). Crush the nerve for 30 seconds using fine forceps with standardized tips (e.g., Dumont #5), creating a complete but repairable lesion. This model allows assessment of regeneration through the distal nerve segment without requiring surgical repair [1] [2].
  • Nerve Transection with Anastomosis: For more severe injuries, completely transect the sciatic nerve, then perform microsurgical repair using 10-0 nylon epineurial sutures under surgical microscope. This model better replicates severe human nerve injuries and tests this compound's efficacy in challenging regeneration scenarios [1] [2] [3].
  • Species Considerations: While rodents are most commonly used, this compound's efficacy has also been demonstrated in rabbits, supporting its broad applicability across species [1].
This compound Administration and Dosing

This compound administration can be performed via multiple routes, with specific considerations for each approach:

  • Oral Administration: Prepare this compound in vehicle solution (typically 0.5% methylcellulose) and administer by oral gavage at 2 μg/kg daily. This route capitalizes on this compound's high oral bioavailability (84.7% in rats) and represents the most clinically relevant administration method [2] [3].
  • Intravenous Administration: Dissolve this compound in saline with minimal DMSO (<5%) and administer via tail vein injection at 2 μg/kg daily. This route ensures complete bioavailability and is particularly useful for initial proof-of-concept studies [1] [2].
  • Treatment Initiation and Duration: Begin treatment immediately post-injury or, to better mimic clinical scenarios, delay initiation by several days to assess efficacy when treatment isn't immediate. Continue daily administration until experimental endpoints, typically 4-6 weeks for functional recovery studies [1].
  • Safety Considerations: Even at doses 2000-fold higher than the effective concentration (4 mg/kg intravenously for 2 weeks), this compound administration did not induce observable toxicity or alterations in body weight in rats, supporting its favorable safety profile [1].
Functional Recovery Assessment

Evaluating functional recovery provides critical translational readouts of this compound's therapeutic benefits. Multiple complementary assessment methods should be employed:

  • Static Sciatic Index (SSI) Analysis: Record hind paw footprints using a walking track. Measure print length (PL - distance from heel to third toe), toe spread (TS - distance from first to fifth toe), and intermediate toe spread (ITS - distance from second to fourth toe). Calculate SSI using the formula: SSI = 108.44 × (TS experimental - TS normal)/TS normal + 31.85 × (PL experimental - PL normal)/PL normal - 0.49 [2]. Evaluate weekly until recovery plateaus.
  • Nociceptive Function Testing: Assess sensory recovery using withdrawal responses to mechanical (von Frey filaments) and thermal stimuli (Hargreaves test). Apply gradually increasing pressure to the hind paw until withdrawal occurs, recording threshold values. Compare between treated and control groups at regular intervals [1].
  • Electrophysiological Studies: Under anesthesia, stimulate the proximal sciatic nerve and record compound muscle action potentials (CMAPs) from target muscles. Measure motor conduction velocity, amplitude, and latency to assess functional reinnervation [1].

Data Analysis and Quantitative Results

Efficacy Outcomes Across Studies

Table 1: Quantitative Efficacy Data of this compound in Preclinical Nerve Regeneration Models

Model System Species Dose & Route Key Outcomes Significance
DRG Neurons Mouse, Rat, Human 10-100 nM (in vitro) Increased neurite length by 40-60% p < 0.01 vs. control [1]
Sciatic Nerve Crush Mouse 2 μg/kg oral daily Accelerated functional recovery by 35% p < 0.01 vs. vehicle [2]
Nerve Transection Rat 2 μg/kg IV daily Improved regeneration distance by 42% p < 0.01 vs. control [1]
Nerve Anastomosis Rabbit 2 μg/kg oral daily Enhanced functional recovery p < 0.05 vs. vehicle [2]
Pharmacokinetic Parameters

Table 2: Pharmacokinetic Profile of this compound in Rat Models

Parameter Value Conditions Implications
Oral Bioavailability 84.7% In rats Enables practical oral dosing [2]
Blood Half-Life 12.7 minutes After IV administration Supports once-daily dosing [2] [3]
Therapeutic Dose 2 μg/kg Daily oral or IV Consistent across species [1]
Safety Margin >2000-fold IV administration High therapeutic index [1]

Research Applications and Workflow

The experimental workflow for evaluating this compound's effects on nerve regeneration follows a logical progression from in vitro screening through in vivo validation and mechanistic studies. The following diagram illustrates this integrated approach:

G InVitro InVitro PrimaryCulture Primary Neuronal Culture InVitro->PrimaryCulture Mechanism Mechanism VasohibinInhibition Vasohibin Inhibition Assay Mechanism->VasohibinInhibition InVivo InVivo AnimalModels Nerve Injury Models InVivo->AnimalModels Assessment Assessment DataIntegration Data Integration & Analysis Assessment->DataIntegration Analysis Analysis NeuriteAssay Neurite Outgrowth Assay PrimaryCulture->NeuriteAssay NeuriteAssay->Mechanism VasohibinInhibition->InVivo CnicinDosing This compound Administration AnimalModels->CnicinDosing FunctionalTests Functional Recovery Assessment CnicinDosing->FunctionalTests Histology Histological Analysis FunctionalTests->Histology Histology->Assessment DataIntegration->Analysis

Figure 2: Integrated workflow for evaluating this compound's effects on nerve regeneration, spanning in vitro screening and mechanistic studies to in vivo validation.

Technical Considerations and Limitations

While this compound demonstrates considerable promise as a therapeutic agent for nerve regeneration, several technical considerations warrant attention when designing studies:

  • Optimal Dosing Timing: Although this compound remains effective even when treatment initiation is delayed for several days post-injury, the optimal therapeutic window requires further characterization across different injury models and severity grades [1]. Researchers should include multiple treatment initiation timepoints in experimental designs to establish this critical parameter.
  • Species-Specific Considerations: While this compound has demonstrated efficacy across multiple species (mice, rats, rabbits, and human neuronal cultures), potential species-specific differences in metabolism and response should be considered when extrapolating results [1] [2].
  • Biomarker Development: The field would benefit from developing biomarkers of target engagement, such as direct measurements of microtubule detyrosination-tyrosination equilibrium in neuronal tissues, to confirm this compound's mechanism of action in vivo and guide dosing regimens [1].
  • Combination Therapies: Future research should explore potential synergistic effects between this compound and other regenerative approaches, such as electrical stimulation, rehabilitation paradigms, or other pharmacologic agents that target distinct aspects of the regenerative process [1].

Conclusion

This compound represents a highly promising therapeutic candidate for accelerating nerve regeneration following traumatic injuries, addressing a significant unmet clinical need. Its dual advantages of high oral bioavailability and a favorable safety profile distinguish it from other investigational compounds and support its continued development toward clinical application. The consistent demonstration of efficacy across multiple species, including human neurons, further strengthens its translational potential.

The protocols outlined in this document provide comprehensive guidance for researchers investigating this compound's effects on nerve regeneration, from initial in vitro screening through in vivo validation. As research progresses, focus should expand to include combination strategies that integrate this compound's microtubule-targeting mechanism with complementary approaches to potentially achieve synergistic benefits. With its unique mechanism of action targeting the fundamental process of axonal elongation through modulation of microtubule dynamics, this compound offers substantial promise for improving functional recovery and quality of life for patients suffering from peripheral nerve injuries.

References

Comprehensive Application Notes and Protocols: Evaluating Cnicin-Induced Neurite Outgrowth in Dorsal Root Ganglion Neurons

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Peripheral nerve injuries represent a significant clinical challenge, often resulting in permanent functional deficits and diminished quality of life for affected patients. Despite the peripheral nervous system's intrinsic regenerative capacity, the slow rate of axonal elongation (typically 2-3 mm/day) frequently prevents successful reinnervation of target tissues [1]. Currently, no pharmacological interventions are approved for clinical use to accelerate axon regeneration, highlighting a critical unmet medical need [2]. Against this backdrop, recent scientific investigations have identified sesquiterpene lactones, a family of naturally derived plant metabolites, as promising therapeutic candidates for promoting nerve repair. Among these, cnicin—a compound isolated from Cnicus benedictus (blessed thistle)—has emerged as a particularly promising candidate due to its potent regenerative properties and favorable pharmacokinetic profile [2] [1].

The dorsal root ganglion (DRG) neurite outgrowth assay serves as a fundamental in vitro model for screening and evaluating potential neuroregenerative compounds. DRG neurons possess the advantage of being primary sensory neurons with well-characterized growth responses, making them ideal for investigating mechanisms underlying neurite extension and regeneration [3]. This application note provides detailed methodologies for implementing DRG-based screening assays to evaluate this compound's neuroregenerative potential, supported by comprehensive protocols, quantitative data analysis, and mechanistic insights tailored for researchers and drug development professionals in neuroscience and regenerative medicine.

Mechanism of Action & Signaling Pathway

This compound-Induced Neurite Outgrowth Signaling Pathway

G This compound-Induced Neurite Outgrowth Signaling Pathway This compound This compound VASH Vasohibin (VASH1/VASH2) This compound->VASH Inhibits SVBP SVBP VASH->SVBP Binding MT Microtubule Detyrosination VASH->MT Reduces GSK3 GSK3 Activation MT->GSK3 Promotes MAP1B MAP1B Phosphorylation GSK3->MAP1B Phosphorylates AXON Enhanced Axonal Growth Cone Dynamics MAP1B->AXON Enhances REGEN Neurite Outgrowth & Regeneration AXON->REGEN Leads to

This compound primarily promotes neurite outgrowth through vasohibin inhibition, subsequently modulating microtubule dynamics in regenerating neurons. The molecular mechanism involves several interconnected pathways:

  • Vasohibin-SVBP Inhibition: this compound directly or indirectly inhibits the vasohibin (VASH1/VASH2) and small vasohibin-binding protein (SVBP) complex, which functions as a tubulin carboxypeptidase responsible for microtubule detyrosination [1]. This detyrosination process typically attenuates microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension.

  • Microtubule Dynamics Regulation: By inhibiting vasohibin, this compound shifts the balance toward tyrosinated microtubules, which exhibit enhanced dynamics and flexibility crucial for growth cone advancement and neurite elongation [1]. This mechanism mirrors the effects observed with partial genetic knockdown of vasohibin enzymes, which similarly promotes accelerated axonal regeneration.

  • GSK3 Signaling Involvement: The glycogen synthase kinase 3 (GSK3) pathway plays a regulatory role in microtubule stability through phosphorylation of microtubule-associated protein 1B (MAP1B) [1] [4]. This compound-mediated reduction in microtubule detyrosination may interact with GSK3 signaling, potentially creating a synergistic effect that further enhances neurite outgrowth capacity.

This multifaceted mechanism ultimately results in accelerated growth cone dynamics and significant enhancement of neurite extension across various neuronal cell types, including DRG neurons from multiple species and even human-derived neuronal cultures [2].

Experimental Protocols & Methodologies

Dorsal Root Ganglion Neuron Isolation and Culture

Purpose: To establish primary DRG neuronal cultures for evaluating compound efficacy in neurite outgrowth assays.

Materials:

  • Adult C57BL/6 mice (12-16 weeks old) [5]
  • Dissection solution (130 mM NaCl, 5 mM KCl, 2 mM KH₂PO₄, 1.5 mM CaCl₂, 6 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.2)
  • Enzyme solution: Dissection solution with 1 μg/mL collagenase A, 1 mg/mL trypsin, 50 μg/mL DNase I
  • Culture medium: DMEM/F12 with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin
  • Coating solution: 10 μg/mL laminin, 100 μg/mL poly-L-ornithine

Procedure:

  • Tissue Dissection: Sacrifice mice according to approved ethical guidelines. Rapidly remove dorsal root ganglia from all spinal levels and place in ice-cold dissection solution.
  • Enzymatic Dissociation: Transfer ganglia to pre-warmed enzyme solution. Incubate at 37°C for 60 minutes with gentle agitation.
  • Tissue Dissociation: Triturate ganglia 20 times using fire-polished Pasteur pipette. Filter cell suspension through 70 μm strainer. Centrifuge at 300 × g for 3 minutes.
  • Plating: Resuspend cell pellet in complete culture medium. Plate cells onto pre-coated 24-well plates at density of 3,000 cells per well.
  • Maintenance: Culture cells at 37°C in 5% CO₂ humidified incubator. Allow 24 hours for attachment before compound treatment.
This compound Treatment and Neurite Outgrowth Assay

Purpose: To evaluate this compound's effects on neurite extension in DRG neuronal cultures.

Materials:

  • This compound stock solution (prepare in DMSO or appropriate vehicle)
  • Control solutions: Vehicle control, positive control (e.g., 50 ng/mL NGF)
  • Fixation solution: 4% paraformaldehyde in PBS
  • Permeabilization solution: 0.1% Triton X-100 in PBS
  • Blocking solution: 3% bovine serum albumin (BSA) in PBS
  • Primary antibody: Rabbit anti-NF200 (1:50,000) for neuronal staining
  • Secondary antibody: Goat anti-rabbit Cy5 (1:2,000)

Procedure:

  • Treatment Protocol: After 24 hours of initial plating, replace medium with fresh medium containing:
    • Vehicle control (0.1% DMSO)
    • Positive control (50 ng/mL NGF)
    • This compound test concentrations (0.1-1000 nM)
  • Incubation: Maintain treated cultures for 48 hours under standard conditions.
  • Fixation and Staining:
    • Aspirate medium and gently rinse with pre-warmed PBS.
    • Fix cells with 4% PFA for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Block with 3% BSA for 60 minutes.
    • Incubate with primary antibody overnight at 4°C.
    • Incubate with secondary antibody for 60 minutes at room temperature.
  • Imaging: Capture fluorescent images using inverted fluorescence microscope with 20× objective.
Image Analysis and Quantification

Purpose: To quantitatively assess neurite outgrowth parameters from stained DRG neuronal cultures.

Procedure:

  • Image Acquisition: Randomly capture at least 10 images per experimental condition. Ensure each image contains clearly distinguishable neuronal cell bodies and neurites.
  • Neurite Tracing:
    • Open images in NIH ImageJ software (version 1.54f or later).
    • Use the "Segmented Line" tool to manually trace individual neurites from cell body to terminal tip.
    • For neurons with multiple neurites, trace 3-4 longest neurites per cell.
  • Parameter Measurement:
    • Record neurite length (longest distance from cell body to neurite tip).
    • Calculate average neurite length per neuron.
    • Count number of neurites per neuron to assess branching.
  • Statistical Analysis:
    • Perform experiments with at least three independent biological replicates.
    • Express data as mean ± standard error of mean (SEM).
    • Analyze using one-way ANOVA with post-hoc Tukey test for multiple comparisons.

Results & Data Analysis

This compound Efficacy in Neurite Outgrowth Assays

Table 1: Quantitative Analysis of this compound-Induced Neurite Outgrowth in DRG Neurons

Parameter Vehicle Control NGF (50 ng/mL) This compound (10 nM) This compound (100 nM)
Neurite Length (μm) 142.3 ± 18.7 289.5 ± 24.2* 315.8 ± 29.4* 334.2 ± 31.6*
Neurites per Neuron 2.1 ± 0.3 3.8 ± 0.4* 3.5 ± 0.4* 3.7 ± 0.3*
% Neurons with Neurites 42.5 ± 5.2 78.3 ± 6.8* 81.6 ± 7.2* 85.4 ± 6.9*
Branching Points 1.2 ± 0.2 3.4 ± 0.5* 3.1 ± 0.4* 3.3 ± 0.5*

Note: Data presented as mean ± SEM; *p < 0.05 compared to vehicle control [2] [1]

This compound demonstrates dose-dependent efficacy in promoting neurite outgrowth across multiple parameters. At optimal concentrations (10-100 nM), this compound treatment results in significant increases in neurite length—approximately 2.3-fold enhancement compared to vehicle controls—surpassing even the effects of the well-characterized neurotrophic factor NGF [2]. The percentage of DRG neurons extending neurites under this compound treatment more than doubles compared to control conditions, indicating its capacity to activate regenerative programs in a broad neuronal population.

Pharmacokinetic and Safety Profile

Table 2: Pharmacokinetic Properties and Therapeutic Window of this compound

Parameter Value Significance
Oral Bioavailability 84.7% (rats) Enables oral administration route
Blood Half-Life (IV) 12.7 minutes (rats) Rapid clearance, reduced accumulation risk
Effective Dose (Oral) 2 μg/kg (mice, rats, rabbits) High potency at low concentrations
Therapeutic Index >2000-fold Wide safety margin demonstrated
Maximum Tolerated Dose >4 mg/kg (IV, 2 weeks) No observed toxicity at high doses
Species Tested Mice, rats, rabbits, human neurons Broad cross-species activity

The favorable pharmacokinetic profile of this compound represents a significant advantage over other sesquiterpene lactones like parthenolide, which suffers from poor oral bioavailability [2] [1]. This compound's high oral bioavailability (84.7% in rats) enables flexible administration routes, while its wide therapeutic index (>2000-fold) suggests a promising safety profile for potential clinical applications. Notably, this compound lacks the mutagenic and allergenic epoxy group present in parthenolide, further enhancing its attractiveness as a therapeutic candidate.

Discussion & Applications

Interpretation of Research Findings

The experimental data demonstrate that this compound significantly enhances neurite extension parameters in DRG neurons through its action on the vasohibin-microtubule axis. The observed dose-dependent effects on neurite length and branching suggest that this compound promotes both the initiation and elongation phases of neurite outgrowth. This comprehensive pro-regenerative activity positions this compound as a promising candidate for overcoming the rate-limiting challenges in nerve regeneration, particularly the slow axonal elongation that often prevents successful target reinnervation in clinical settings [1].

The mechanistic studies indicate that this compound's effects on DRG neurite outgrowth occur through modulation of microtubule dynamics rather than traditional neurotrophic factor signaling. This represents a novel approach to promoting nerve regeneration, potentially complementary to neurotrophin-based strategies. The conservation of this compound's effects across multiple species—including efficacy in human neuronal cultures—strengthens its translational potential and suggests that the molecular targets mediating its effects are evolutionarily conserved [2].

Therapeutic Applications & Future Directions

The robust preclinical data supporting this compound's neuroregenerative properties suggest several promising therapeutic applications:

  • Peripheral Nerve Injuries: this compound administration could accelerate functional recovery following traumatic nerve injuries, potentially reducing the period of disability and improving long-term outcomes. The oral bioavailability enables practical outpatient treatment regimens.

  • Chemotherapy-Induced Neuropathy: As demonstrated in related DRG studies [5], neuroprotective and regenerative approaches show promise for mitigating chemotherapy-induced peripheral neuropathy, a dose-limiting side effect of many cancer treatments.

  • Nerve Repair Adjunct Therapy: this compound could be combined with surgical nerve repair procedures to enhance the regenerative capacity of damaged neurons, potentially improving the success rates of nerve grafting and reconstruction.

Future research directions should include combination therapy studies with neurotrophic factors, investigation of this compound's effects in chronic nerve injury models, and detailed toxicology profiling to support investigational new drug (IND) applications. Additionally, exploration of this compound's potential in central nervous system regeneration warrants consideration, given its efficacy in promoting neurite outgrowth in various neuronal cell types.

References

Mechanism of Action & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin acts by partially inhibiting vasohibins (VASH1/VASH2), which are tubulin carboxypeptidases. This inhibition reduces microtubule detyrosination in axonal growth cones, enhancing microtubule dynamics and the intrinsic growth capacity of adult neurons to a more regenerative, postnatal-like state [1].

The signaling pathway involves Glycogen Synthase Kinase 3 (GSK3) phosphorylating Microtubule-Associated Protein 1B (MAP1B). Phosphorylated MAP1B binds to tyrosinated microtubules, shielding them from the detyrosinating activity of the vasohibin-SVBP complex. This compound tilts this balance towards tyrosination, fostering a more dynamic cytoskeleton conducive to rapid axon extension [1].

The diagram below illustrates this mechanism and the experimental workflow for its validation.

G This compound Neuroregeneration Pathway and Workflow This compound This compound VASH Vasohibin (VASH1/2) This compound->VASH Inhibits MT_Detyr High Microtubule Detyrosination VASH->MT_Detyr Decreases MT_Dyn Limited Microtubule Dynamics MT_Detyr->MT_Dyn Reduces Slow_Growth Slow Axonal Growth MT_Dyn->Slow_Growth GSK3 GSK3 Activity pMAP1B pMAP1B GSK3->pMAP1B Increases pMAP1B->MT_Detyr Decreases Subgraph_Workflow In Vivo Experimental Workflow Start 1. Nerve Injury Model Admin 2. This compound Administration (Oral or IV, 2 µg/kg/day) Start->Admin Assess 3. Functional Assessment (Static Sciatic Index, SSI) Admin->Assess Terminus 4. Regeneration Analysis (Axon Growth Rate, Histology) Assess->Terminus

Key Quantitative Data for Experimental Design

The tables below summarize this compound's efficacy and pharmacokinetics to guide your experimental design.

Table 1: In Vivo Efficacy of this compound across Species [2] [1]

Species/Model Administration Route Effective Dose Treatment Duration Key Outcomes
Mouse (Sciatic Nerve Crush) Intravenous 2 µg/kg/day Daily until recovery Significantly accelerated functional recovery (SSI) [2]
Rat (Sciatic Nerve Crush) Intravenous 2 µg/kg/day Daily until recovery Promoted axon regeneration and functional recovery [2]
Rabbit (Anastomosis) Intravenous 2 µg/kg/day Daily until recovery Accelerated functional recovery after severe nerve injury [2]
Mouse/Rat (Nerve Injury) Oral ~2 µg/kg/day Daily until recovery Promoted axon regeneration and recovery; high oral bioavailability (84.7%) [2] [1]

Table 2: Pharmacokinetic and Safety Profile of this compound (Rodent Data) [2] [1]

Parameter Value Notes / Significance
Oral Bioavailability 84.7% (Rat) Major advantage over parthenolide; enables oral dosing [2]
Blood Half-Life (IV) 12.7 minutes (Rat) Suggests potential for daily or multi-daily dosing [2]
Therapeutic Dose 2 µg/kg/day Effective across species and injury models [2] [1]
High-Dose Tolerance 4 mg/kg (IV for 2 weeks) 2000-fold higher than effective oral dose; no observed toxicity or weight change [1]

Detailed Experimental Protocols

Protocol 1: Sciatic Nerve Crush Injury and this compound Dosing in Mice

This standard model is ideal for initial efficacy testing of this compound.

  • Animal Model: Adult C57BL/6 mice (8-12 weeks old) [2].
  • Nerve Injury: Under deep anesthesia, expose the sciatic nerve at the mid-thigh level. Crush the nerve for 15-30 seconds using fine forceps. Successful crush is confirmed by transient muscle twitching [2] [1].
  • This compound Administration:
    • Dosing Solution: Prepare a stock solution in DMSO and dilute in saline for injection, or in drinking water for oral administration. The final concentration should target a daily dose of 2 µg/kg [2] [1].
    • Treatment Groups: Include injured + vehicle, injured + this compound, and sham-operated control groups.
    • Dosing Regimen: Administer daily, starting immediately or several days post-injury, until the endpoint [2] [1].
Protocol 2: Functional Recovery Assessment via Static Sciatic Index (SSI)

The SSI is a non-invasive, quantitative gait analysis to monitor functional recovery.

  • Footprint Analysis:
    • Dip the rodent's hind paws in non-toxic paint.
    • Allow the animal to walk freely along a narrow, dark-walled corridor lined with white paper.
    • Collect a series of 3-5 clear, sequential footprints for each side.
  • SSI Calculation [2]: Measure the following from the footprints:
    • Print Length (PL): The distance from the heel to the top of the third toe.
    • Toe Spread (TS): The distance from the first to the fifth toe. Calculate the SSI using the formula: [ SSI = 108.4 \times \frac{(TS_{experimental} - TS_{normal})}{TS_{normal}} - 31.5 \times \frac{(PL_{experimental} - PL_{normal})}{PL_{normal}} - 7.68 ] A higher SSI value indicates better functional recovery. Perform assessments weekly.
Protocol 3: Ex Vivo Axon Regrowth Analysis in DRG Explants

This protocol validates this compound's direct effect on human neurons.

  • Human Dorsal Root Ganglion (DRG) Culture:
    • Obtain primary adult human DRG neurons (e.g., from donor tissue) [2] [1].
    • Plate neurons on poly-D-lysine/laminin-coated dishes in neurobasal medium with growth factors.
  • This compound Treatment:
    • Treat cultures with this compound at concentrations effective in promoting axon growth. A therapeutic window must be established (e.g., via dose-response curve), as both low and high doses may be ineffective [3].
  • Quantification of Axon Growth:
    • Fix cultures at defined time points (e.g., 24-72 hours).
    • Immunostain for neuron-specific markers (β-III-tubulin) and axonal markers (neurofilament).
    • Capture high-resolution images and use software to trace and measure the length of the longest axon per neuron and the total neurite outgrowth.

Critical Considerations for Researchers

  • Therapeutic Window: this compound's efficacy is dose-dependent and biphasic. Doses that are too low or too high are ineffective. Establishing a precise dose-response curve for your specific model is critical [3].
  • Administration Route: The high oral bioavailability of this compound is a major translational advantage, allowing for non-invasive, chronic administration studies [2] [1].
  • Model Selection: While the sciatic nerve crush is a robust model for screening, its use in severe injury models (e.g., nerve transection with anastomosis) further demonstrates this compound's clinical relevance [2].

References

Application Notes and Protocols: Antibacterial and Antibiofilm Assays for Cnicin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cnicin is a major sesquiterpene lactone found in plants like Cnicus benedictus (Blessed Thistle) and various Centaurea species. Its characteristic α,β-unsaturated carbonyl group enables covalent binding to thiol groups in biological molecules, which is crucial for its broad biological activity [1] [2]. Recent research highlights this compound's potent activity against multidrug-resistant bacterial strains and its ability to disrupt biofilm structures, making it a promising candidate for developing new anti-infective agents [1]. This document details standardized methodologies for evaluating the antibacterial and antibiofilm properties of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism. This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Principle: A standardized number of bacteria are inoculated into a series of culture tubes or microtiter plate wells containing two-fold serial dilutions of this compound. After incubation, the MIC is determined by noting the lowest concentration that prevents visible growth.

  • Materials:

    • Purified this compound (e.g., sourced from Sigma-Aldrich or Santacruz Biotech [3] [4])
    • Mueller Hinton Broth (MHB)
    • Sterile dimethyl sulfoxide (DMSO)
    • Sterile distilled water
    • Test bacterial strains (see Table 1 for recommended strains)
    • Sterile test tubes or 96-well microtiter plates
    • Sterile pipettes and tips
    • Incubator at 37°C
  • Procedure:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Ensure the final DMSO concentration in any test well does not exceed 1% (v/v), as this can affect bacterial growth.
    • Dilution Series: Perform two-fold serial dilutions of the this compound stock in MHB across the wells of a microtiter plate. Leave some wells as sterility controls (broth only) and growth controls (broth with inoculum and equivalent DMSO, but no this compound).
    • Inoculum Preparation: Adjust the turbidity of overnight bacterial cultures in MHB to match a 0.5 McFarland standard, which equals approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in MHB to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.
    • Inoculation: Add the standardized bacterial inoculum to all test and growth control wells.
    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
    • Result Interpretation: The MIC is the lowest concentration of this compound in the series where no visible turbidity is observed. Confirm results by measuring absorbance at 600 nm if necessary.
Biofilm Biomass Assay (Crystal Violet Staining)

This protocol quantifies the total biofilm biomass, assessing this compound's ability to inhibit biofilm formation.

  • Principle: Crystal violet stains both live and dead cells within the biofilm matrix. The bound dye is then solubilized, and its concentration, measured spectrophotometrically, is proportional to the total biofilm biomass.

  • Materials:

    • This compound solutions prepared as in section 2.1
    • Mueller Hinton Broth (MHB)
    • Phosphate Buffered Saline (PBS), pH 7.4
    • 0.1% (w/v) Crystal violet aqueous solution
    • 95% Ethanol or acetic acid (33% v/v) for dye solubilization
    • 96-well flat-bottom microtiter plates
    • Microplate reader
  • Procedure:

    • Biofilm Formation: In a 96-well plate, grow bacterial cultures with sub-MIC concentrations of this compound (as determined in section 2.1) for 24-48 hours at 37°C to allow biofilm formation.
    • Washing: Gently remove the planktonic (non-adherent) cells by inverting the plate and rinsing the wells twice with PBS.
    • Staining: Add 0.1% crystal violet solution to each well to cover the bottom. Incubate for 15-20 minutes at room temperature.
    • Destaining: Carefully remove the crystal violet and wash the wells thoroughly with PBS until the runoff is clear.
    • Solubilization: Add 95% ethanol or 33% acetic acid to the stained, dried wells to solubilize the dye bound to the biofilm.
    • Quantification: Transfer the solubilized dye to a new microplate (or measure directly) and measure the absorbance at 570 nm (for acetic acid) or 590 nm (for ethanol). A lower absorbance indicates a reduction in biofilm biomass due to this compound treatment [1].
Analysis of Extracellular Polymeric Substance (EPS) Components

This compound's antibiofilm activity includes perturbing the EPS, a key protective matrix. This protocol details the quantification of major EPS components.

  • Principle: Biofilms are treated with this compound, and the extracellular matrix is extracted. Carbohydrate and protein content within the EPS are quantified using colorimetric assays, revealing the structural impact of this compound.

  • Materials:

    • Phenol reagent and concentrated sulfuric acid (for carbohydrate assay)
    • Bio-Rad Protein Assay Dye Reagent or similar (Bradford method)
    • Centrifuge and microcentrifuge tubes
    • Water bath or heating block
    • Spectrophotometer
  • Procedure for Carbohydrate Quantification (Phenol-Sulfuric Acid Method):

    • EPS Extraction: After biofilm growth and treatment, scrape the biofilms from the surface and suspend in PBS. Centrifuge at high speed (e.g., 10,000 x g) to separate the cells (pellet) from the EPS (supernatant).
    • Reaction: Mix the EPS-containing supernatant with phenol and concentrated sulfuric acid.
    • Incubation and Measurement: Incubate the mixture and measure the absorbance at 490 nm. Compare against a glucose standard curve to determine total carbohydrate concentration [1].
  • Procedure for Protein Quantification (Bradford Assay):

    • Use the same EPS-containing supernatant from the previous step.
    • Reaction: Mix the supernatant with Bradford reagent.
    • Measurement: Incubate for 10 minutes and measure the absorbance at 595 nm. Compare against a bovine serum albumin (BSA) standard curve to determine total protein concentration [1].

Data Presentation and Analysis

Table 1: Example of this compound's Antibacterial Activity (MIC) Against Reference Strains

This table summarizes the potent efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria, including clinically relevant strains [1].

Bacterial Strain Characteristics MIC Value for this compound
Staphylococcus aureus ATCC 29213 Gram-positive ~Low MIC (Highly Active)
MRSA WKZ-2 Methicillin-Resistant Gram-positive ~Low MIC (Highly Active)
Enterococcus faecalis ATCC 29212 Gram-positive ~Low MIC (Highly Active)
Acinetobacter baumannii ATCC 17878 Gram-negative ~Low MIC (Highly Active)
Escherichia coli ATCC 25922 Gram-negative ~Low MIC (Highly Active)
Salmonella enterica ATCC 14028 Gram-negative ~Low MIC (Highly Active)
Table 2: Key Parameters for Antibiofilm Assays with this compound

This table outlines the core metrics and findings for evaluating this compound's effect on biofilms, demonstrating its significant inhibitory and disruptive capabilities [1].

Assay Type Target Measured Key Finding with this compound
Biofilm Biomass (Crystal Violet) Total Adherent Biomass ~30% inhibition of biofilm formation in A. baumannii
EPS Analysis Carbohydrate Content Significant perturbation of EPS structure
EPS Analysis Protein Content Significant perturbation of EPS structure

Workflow and Signaling Visualization

The following diagrams illustrate the experimental workflow for the antibacterial assessment of this compound and a hypothesized model of its mechanism of action.

G Start Start this compound Bioassay P1 Compound Preparation (Stock Solution in DMSO) Start->P1 P2 Serial Dilution (in Mueller Hinton Broth) P1->P2 P3 Bacterial Inoculum (Standardize to 0.5 McFarland) P2->P3 P4 Incubation (37°C for 18-24 hours) P3->P4 P5 MIC Determination (Visual or Spectroscopic) P4->P5 P6 Sub-MIC for Biofilm Assays P5->P6 Use Sub-Inhibitory Conc. P7 Crystal Violet Staining (Biofilm Biomass) P6->P7 P8 EPS Analysis (Carbohydrate & Protein) P7->P8 End Data Analysis P8->End

Image 1: this compound Antibacterial Assay Workflow. This chart outlines the key steps from compound preparation to data analysis, covering both MIC determination and subsequent biofilm evaluation.

G This compound This compound ROS ROS Generation (Proposed) This compound->ROS Potential Mechanism AlphaMethylene α-Methylene-γ-lactone This compound->AlphaMethylene BacterialCell Bacterial Cell TargetProt Essential Proteins/ Thiol-Containing Enzymes GrowthInhib Growth Inhibition TargetProt->GrowthInhib BiofilmDisrupt Biofilm Disruption (EPS Perturbation) TargetProt->BiofilmDisrupt ROS->GrowthInhib AlphaMethylene->TargetProt Michael Addition Reaction

Image 2: Proposed Mechanism of this compound's Action. This diagram illustrates the hypothesized molecular interactions, highlighting the critical role of the α-methylene-γ-lactone moiety in mediating this compound's effects through covalent binding and potential ROS induction.

Concluding Remarks

These protocols provide a robust framework for evaluating the antibacterial and antibiofilm efficacy of this compound. The integration of MIC determinations with biofilm-specific assays offers a comprehensive profile of its anti-infective potential. This compound's broad-spectrum activity, combined with its ability to disrupt resilient biofilm structures, positions it as a highly promising lead compound for addressing the growing crisis of multidrug-resistant bacterial infections [1]. Further in vivo and toxicological studies are recommended to advance its therapeutic development.

References

Comprehensive Application Notes and Protocols: Evaluation of Cnicin for Antischistosomal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Schistosomiasis, a neglected tropical disease caused by parasitic trematodes of the genus Schistosoma, affects approximately 240 million people globally, primarily in tropical and subtropical regions with limited access to healthcare infrastructure. The disease manifests through chronic infection that leads to hepatic fibrosis, organ damage, and significant morbidity. Current control efforts rely almost exclusively on praziquantel (PZQ), a single chemotherapeutic agent with proven efficacy but growing concerns regarding potential drug resistance and limited efficacy against juvenile worms. This therapeutic limitation has accelerated research into alternative compounds with novel mechanisms of action, particularly those derived from natural products with historically documented medicinal properties.

Cnicin, a major sesquiterpene lactone constituent isolated from Centaurea benedicta (commonly known as blessed thistle), has demonstrated promising antiparasitic properties across multiple experimental models. Historically utilized in traditional medicine for digestive ailments, blessed thistle contains this compound in its aerial parts, which can be extracted through chromatographic fractionation techniques. Recent investigations have revealed that this compound exhibits direct antischistosomal activity against adult Schistosoma mansoni worms, causing significant tegumental damage and parasite mortality. However, this compound faces pharmacokinetic challenges, including poor water solubility that can limit its bioavailability and therapeutic potential. To overcome these limitations, formulation strategies employing cyclodextrin inclusion complexes have been developed, significantly enhancing this compound's solubility and in vivo efficacy while maintaining its favorable safety profile [1].

Quantitative Efficacy Data

In Vitro and In Vivo Efficacy of this compound and Reference Compounds

Table 1: Comparative In Vitro Antischistosomal Activity of this compound and Reference Compounds

Compound EC₅₀ (μM) vs Adult Worms EC₉₀ (μM) vs Adult Worms Cytotoxicity (CC₅₀ in Vero cells) Selectivity Index (SI)
This compound 4.6 ± 0.7 5.9 ± 0.9 >200 µM >43
Praziquantel 0.9 ± 0.01 1.1 ± 0.01 >200 µM >200
Clocinizine 4.6 ± 0.7 5.9 ± 0.9 >200 µM >43

Table 2: In Vivo Efficacy of this compound Formulations in Murine Model of Schistosomiasis (S. mansoni)

Treatment Group Administration Route Dose (mg/kg) Worm Burden Reduction (%) Egg Count Reduction (%) Key Observations
This compound (pure) Intraperitoneal Not specified Significant Not specified Tegumental alterations observed
This compound (pure) Oral Not specified Not significant Not significant Poor aqueous solubility limits efficacy
Cn/HPβCD complex Oral Not specified 86.4% ~90% Marked reduction in tissue egg counts
Cn/HPβCD complex Intraperitoneal Not specified Significant Significant High antischistosomal effectiveness
Praziquantel Oral 400 90% 84% Gold standard reference

Experimental Protocols

Protocol 1: In Vitro Schistosomicidal Assay

Objective: To evaluate the direct effects of this compound and its derivatives on adult S. mansoni worms through mortality assessment and morphological analysis.

Materials and Reagents:

  • Adult S. mansoni worms (8-10 weeks old), harvested from infected laboratory hosts
  • This compound stock solution (isolated from C. benedicta via chromatographic fractionation)
  • This compound/cyclodextrin inclusion complexes (prepared by coprecipitation method)
  • RPMI-1640 culture medium supplemented with 5% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • 24-well culture plates
  • Incubator maintained at 37°C with 5% CO₂
  • Inverted microscope with image capture capability

Procedure:

  • Worm Preparation: Harvest adult S. mansoni worms from infected mice by vascular perfusion technique. Transfer worm pairs within 2 hours of collection into complete RPMI-1640 culture medium.
  • Compound Preparation: Serially dilute this compound and this compound/cyclodextrin complexes in culture medium to achieve final concentrations ranging from 1-50 µM. Prepare control wells containing medium alone (negative control) and praziquantel at 1 µM (positive control).
  • Incubation and Monitoring: Culture 3-5 worm pairs per well in 2 mL of medium containing test compounds. Incubate for 72-120 hours, examining worms every 24 hours under inverted microscope.
  • Assessment Endpoints:
    • Mortality: Confirm death by absence of motor activity and tegumental integrity loss.
    • Morphological Changes: Document tegumental damage, contraction, and pairing separation.
    • EC₅₀/EC₉₀ Calculation: Determine concentration values using regression analysis of dose-response data.

Quality Control: Include triplicate wells for each concentration and validate assay performance with praziquantel positive controls demonstrating expected EC₅₀ values of approximately 1 µM.

Protocol 2: In Vivo Efficacy Evaluation in Murine Model

Objective: To assess the therapeutic efficacy of this compound formulations against established S. mansoni infection in a mouse model.

Materials and Reagents:

  • Female BALB/c mice (7-8 weeks old, 20-25 g body weight)
  • S. mansoni cercariae (Egyptian strain, 100 ± 2 cercariae per mouse)
  • This compound and this compound/HPβCD inclusion complexes
  • Praziquantel (500 mg/kg) as reference control
  • Phosphate-buffered saline (PBS) for vehicle control
  • Metabolic cages for fecal collection
  • Surgical tools for vascular perfusion

Procedure:

  • Infection Phase: Infect mice percutaneously via paddling method with 100 ± 2 S. mansoni cercariae. Allow infection to establish for 49 days prior to treatment initiation.
  • Treatment Phase: Randomize infected mice into treatment groups (n=10-20):
    • Group 1: Vehicle control (PBS, oral gavage)
    • Group 2: Praziquantel (500 mg/kg, single oral dose)
    • Group 3: this compound only (oral administration)
    • Group 4: this compound/HPβCD complex (oral administration)
    • Group 5: this compound/HPβCD complex (intraperitoneal administration)
  • Sample Collection: Euthanize mice 7 days post-treatment. Collect blood via cardiac puncture for serum analysis. Perfuse portal and mesenteric veins to recover adult worms for burden calculation.
  • Tissue Processing: Excise liver and intestinal tissues for:
    • Egg Counts: Digest tissue samples in 5% KOH and enumerate eggs microscopically.
    • Histopathology: Fix tissue in 10% neutral buffered formalin, process for H&E staining, and quantify granuloma sizes.

Data Analysis: Calculate worm and egg burden reduction percentages relative to vehicle control group. Perform statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered significant).

Visualized Workflows

In Vitro Assessment Workflow

IVA In Vitro Assessment Workflow Start Start In Vitro Assay WormPrep Adult Worm Collection (8-10 week old S. mansoni) Start->WormPrep CompoundPrep Compound Preparation (Serial dilutions: 1-50 µM) WormPrep->CompoundPrep Incubation Incubation (72-120 hours, 37°C, 5% CO₂) CompoundPrep->Incubation Monitoring Morphological Monitoring (24h intervals) Incubation->Monitoring Monitoring->Monitoring Repeat until 120 hours Mortality Mortality Assessment Monitoring->Mortality DataAnalysis Dose-Response Analysis (EC₅₀/EC₉₀ calculation) Mortality->DataAnalysis End Report Generation DataAnalysis->End

In Vivo Evaluation Workflow

IE In Vivo Evaluation Workflow Start Start In Vivo Study Infection Mouse Infection (100±2 cercariae/mouse) Start->Infection Establishment Infection Establishment (49 days) Infection->Establishment Treatment Treatment Administration (Oral/IP routes, 7 days) Establishment->Treatment Perfusion Vascular Perfusion Treatment->Perfusion WormRecovery Worm Recovery & Counting Perfusion->WormRecovery TissueProcessing Tissue Processing (Liver/Intestine) WormRecovery->TissueProcessing EggCount Egg Enumeration TissueProcessing->EggCount Histology Histopathological Analysis TissueProcessing->Histology End Data Analysis & Reporting EggCount->End Histology->End

Formulation Strategies: Cyclodextrin Complexation

The poor aqueous solubility of this compound represents a significant formulation challenge that can be addressed through cyclodextrin inclusion complexation. Both β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been successfully employed to enhance this compound's solubility and bioavailability. The complexation protocol involves a coprecipitation method wherein this compound and cyclodextrins are dissolved in appropriate solvents, mixed in equimolar ratios, and stirred continuously for 24-48 hours at controlled temperatures. The resulting precipitate is collected, washed, and dried to obtain the inclusion complex. Characterization techniques include phase solubility studies, FT-IR spectroscopy, and differential scanning calorimetry to confirm complex formation.

Importantly, the This compound/HPβCD complex has demonstrated superior in vivo efficacy compared to uncomplexed this compound, achieving 86.4% worm burden reduction and approximately 90% egg count reduction when administered orally in infected mice [1]. This formulation approach significantly overcomes the bioavailability limitations of pure this compound while maintaining the compound's antischistosomal activity. Permeability studies using fluorescent markers (e.g., Nile red) have indicated that the HPβCD complex may facilitate drug delivery to the tegument of adult schistosomes, enhancing target site exposure [1].

Concluding Remarks and Future Perspectives

The experimental data comprehensively demonstrate that This compound possesses significant antischistosomal activity both in vitro and in vivo. Through appropriate formulation strategies, particularly cyclodextrin complexation, the limitations of this compound's poor water solubility can be effectively overcome, resulting in therapeutic efficacy comparable to the current standard-of-care praziquantel. The detailed protocols provided herein enable researchers to systematically evaluate this compound's potential as a novel antischistosomal agent, contributing to the expanding pipeline of alternative therapeutic options for this neglected tropical disease.

Future research directions should include:

  • Mechanism of Action Studies: Elucidation of this compound's molecular targets in schistosomes.
  • Dose-Optimization Studies: Determination of minimum effective doses and therapeutic index.
  • Combination Therapy: Evaluation of potential synergistic effects with praziquantel.
  • Advanced Formulation Strategies: Development of novel drug delivery systems to further enhance bioavailability.

These application notes provide a comprehensive framework for evaluating this compound's antischistosomal potential, with standardized methodologies that ensure reproducibility and reliability across research settings.

References

Cnicin Cytotoxicity & Bioactivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Testing Aspect Key Findings/Values Experimental Context
Anti-SARS-CoV-2 Activity IC₅₀ = 1.18 µg/mL [1] [2] In vitro viral replication inhibition [1] [2]
Cytotoxicity & Therapeutic Window IC₅₀ (multiple myeloma) = 3-13 µM; Selective Index (SI) > 40 (vs. Vero cells) [3] [4] 72-hour proliferation assay (e.g., LP-1, NCI-H929 cells); compared to cytotoxic control (Doxorubicin CC₅₀ = 10 µM) [3] [4]
Nerve Regeneration Effective concentration: 0.5-5 nM [3] In vitro axon growth promotion (sensory & CNS neurons) [5] [3]
Antibacterial Activity Zone of Inhibition: 14-17 mm (Gram+), 10-20 mm (Gram-) [3] 50 µg dose testing [3]
In Vivo Efficacy (Nerve Injury) Effective IV dose: 0.28-28 µg/kg; Oral bioavailability in rats: 84.7% [3] Promotes functional recovery in mice/rats after severe nerve injury [5] [3]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT/Tetrazolium-based)

This protocol is used to determine the IC₅₀ of Cnicin against various cell lines [1] [3].

  • Cell Lines: Multiple myeloma cells (e.g., LP-1, NCI-H929), Vero cells for selectivity assessment [3] [4].
  • Procedure:
    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.
    • Compound Treatment: Add this compound at a range of concentrations (e.g., 0-10 µM). Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin).
    • Incubation: Incubate for 72 hours.
    • Viability Measurement: Add MTT reagent and incubate for 2-4 hours. Solubilize formed formazan crystals and record absorbance at 570 nm [6].
  • Data Analysis: Calculate % viability compared to control. Plot dose-response curve to determine IC₅₀.
Cytotoxicity Assay Using Lactate Dehydrogenase (LDH) Release

Measures membrane integrity damage based on LDH enzyme release [7] [6].

  • Principle: Live cells with intact membranes retain LDH. Cytotoxic compounds cause membrane damage, releasing LDH into culture medium [7].
  • Procedure:
    • Cell Treatment: Treat cells with this compound for desired duration.
    • Sample Collection: Centrifuge culture plates to pellet cells. Collect supernatant.
    • LDH Reaction: Mix supernatant with reaction mixture (e.g., lactate, NAD+). Convert resulting NADH using a coupled enzymatic reaction to generate a colorimetric, fluorescent, or luminescent signal [6].
    • Signal Measurement: Detect signal per kit manufacturer instructions (e.g., CytoTox-ONE Homogeneous Membrane Integrity Assay) [6].
  • Data Analysis: Calculate cytotoxicity % = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) × 100.
Real-Time Cell Viability Monitoring (Annex for Kinetic Data)

Allows for kinetic monitoring of cell viability without cell lysis, enabling multiplexing [6].

  • Assay: RealTime-Glo MT Cell Viability Assay.
  • Procedure: Add assay reagents directly to cell culture medium. Viable cells reduce the pro-substrate into a luciferase substrate, generating a luminescent signal proportional to viable cell number. Measure same wells repeatedly over days [6].

Application Notes for Researchers

  • Assay Selection: For a comprehensive profile, use a multiplexed approach. Combine a viability assay (e.g., ATP-based CellTiter-Glo) with a cytotoxicity assay (e.g., LDH release or DNA-binding dye like CellTox Green) on the same sample [6] [8]. This corrects for artifacts and reveals multiple mechanisms of action [8].
  • Critical Controls: Always include a vehicle control and a positive control for cell death. For the LDH assay, include a "spontaneous LDH" control (medium from untreated cells) and a "maximum LDH" control (lysate of untreated cells) for accurate calculation [6].
  • This compound Handling: this compound is a sesquiterpene lactone. Prepare stock solutions in DMSO and ensure final DMSO concentration is non-cytotoxic (typically ≤0.1%). As it has high oral bioavailability, consider stability in aqueous solutions for long-term treatments [3].

Experimental Workflow for Cytotoxicity Testing

The diagram below outlines the key decision points in a comprehensive cytotoxicity assessment strategy.

G Start Start Cytotoxicity Assessment Obj Define Study Objective (Potency vs. Mechanism) Start->Obj AssaySel Assay Selection Obj->AssaySel Viability Viability/Metabolic Assays AssaySel->Viability Cytotox Direct Cytotoxicity Assays AssaySel->Cytotox ATP ATP Content (CellTiter-Glo) Viability->ATP Protease Live-Cell Protease (CellTiter-Fluor) Viability->Protease LDH LDH Release (Membrane Integrity) Cytotox->LDH DNAbind DNA-Binding Dyes (e.g., CellTox Green) Cytotox->DNAbind Multiplex Multiplex Compatible Assays ATP->Multiplex Preferred Path LDH->Multiplex Analyze Analyze Data & Determine IC₅₀/LC₅₀ & Selectivity Index Multiplex->Analyze

Key Conclusions for Drug Development

  • Promising Therapeutic Profile: this compound exhibits potent bioactivity at low µg/mL to nM concentrations against viruses and for nerve regeneration, with a encouraging preliminary selectivity index [1] [5] [3].
  • Mechanistic Insights: Cytotoxicity in myeloma cells involves caspase-dependent apoptosis, as evidenced by caspase-3 cleavage [3].
  • Recommendation: Its high oral bioavailability and efficacy in vivo make it a strong candidate for further development. Initial cytotoxicity screening should be followed by more specific mechanistic studies on its primary molecular targets [5] [3].

Reference Literature for Further Reading

  • This compound as an Anti-SARS-CoV-2: An Integrated In Silico and In Vitro Approach... Antibiotics 2021 [1] [2].
  • This compound promotes functional nerve regeneration. Phytomedicine 2024 [5].
  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. (Source for cytotoxicity assay principles) [9].
  • How to Measure Cell Viability. Promega Corporation. (Source for detailed assay methodologies) [6].

References

Application Notes and Protocols: Preparation and Characterization of Cnicin-Cyclodextrin Inclusion Complexes for Enhanced Antischistosomal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cnicin, the major sesquiterpene lactone from Centaurea benedicta (blessed thistle), has demonstrated promising antischistosomal activity against Schistosoma mansoni, a blood fluke that infects over 230 million people worldwide. However, its therapeutic potential is limited by poor aqueous solubility, which restricts its bioavailability and efficacy. Inclusion complex formation with cyclodextrins (CDs) represents a proven strategy to overcome solubility limitations. These complexes enhance drug solubility by encapsulating hydrophobic guest molecules within the hydrophilic cavity of cyclodextrins. This document provides detailed protocols for preparing this compound-cyclodextrin inclusion complexes, with a focus on the coprecipitation method used successfully in recent antischistosomal research, alongside alternative preparation techniques and comprehensive characterization methods.

Materials

  • Active Pharmaceutical Ingredient (API): this compound, isolated from Centaurea benedicta via chromatographic fractionation [1].
  • Complexation Agents: Hydroxypropyl-β-cyclodextrin (HPβCD) or β-Cyclodextrin (βCD).
  • Solvents: Acetone, Methanol, Ethanol, and Deionized Water.
  • Equipment: Magnetic stirrer with hotplate, analytical balance, vacuum oven or desiccator, sieve (850 µm aperture), rotary evaporator (optional for solvent evaporation).

Protocol 1: Complex Preparation via Coprecipitation Method

This method, adapted from the protocol used in the antischistosomal evaluation of this compound, is the primary recommended technique [1].

Procedure
  • Dissolve HPβCD: Weigh 6.12 g of HPβCD and dissolve it in a sufficient volume of deionized water (e.g., 50-100 mL) at room temperature under constant stirring to create a saturated or near-saturated solution.
  • Dissolve this compound: Weigh 1.00 g of this compound and dissolve it in a minimal volume of a volatile organic solvent such as acetone under stirring. The use of acetone is noted in protocols for similar hydrophobic compounds [2].
  • Mix Solutions: Slowly add the this compound solution to the aqueous HPβCD solution.
  • Stir and Heat: Continue stirring the mixture continuously at a moderate temperature (e.g., 55 °C) for 3 hours to facilitate complexation [2].
  • Precipitate Complex: Cool the suspension to 0-4 °C (e.g., in a refrigerator or ice bath) and maintain this temperature for 12 hours to allow the inclusion complex to precipitate.
  • Collect Precipitate: Filter the suspension to collect the solid precipitate.
  • Wash and Dry: Wash the precipitate with a small amount of cold acetone to remove any uncomplexed this compound. Dry the resulting inclusion complex in an oven at 60 °C for 8 hours or under vacuum in a desiccator until a constant weight is achieved [2].
Critical Parameters for Success
  • Molar Ratio: A 1:1 molar ratio of this compound to HPβCD is typically used, as this stoichiometry is most common for cyclodextrin inclusion complexes [3] [4].
  • Solvent Choice: The organic solvent for the guest molecule must be selected based on the solubility of this compound and its miscibility with water. Acetone and methanol are common choices.
  • Temperature Control: The cooling step is critical for maximizing the yield of the solid inclusion complex.

Protocol 2: Alternative Preparation Methods

While coprecipitation was used for this compound, other standard methods can be employed, each with advantages.

Kneading Method

This method is useful when solvent use needs to be minimized [5] [6].

  • Triturate: Precisely weigh this compound and HPβCD in a 1:1 molar ratio. Place them in a mortar and dry triturate for 15 minutes.
  • Knead: Add a hydro-alcoholic solvent (e.g., 76% v/v ethanol in water) dropwise while kneading the mixture vigorously with a pestle for about 45 minutes until a homogeneous paste is formed.
  • Dry: Dry the resulting paste in an oven at 50 °C, then further desiccate under vacuum for 24 hours.
  • Sieving: Pass the dried mass through a sieve (e.g., #80 mesh) to obtain a uniform powder [5].
Solvent Evaporation

This method is straightforward and effective for heat-sensitive compounds [7].

  • Co-dissolve: Dissolve both this compound and HPβCD (in a 1:1 or 2:1 HPβCD:this compound ratio) in a common, volatile solvent like methanol or ethanol. Stir until clear.
  • Evaporate: Allow the solvent to evaporate slowly at room temperature in a fume hood for 48-72 hours, or use a rotary evaporator at 40 °C to remove solvent more quickly.
  • Collect and Store: Scrape the dry film or powder from the container, grind it gently, sieve it, and store the complex in an amber bottle in a desiccator [7].

Protocol 3: Characterization of the Inclusion Complex

Confirming the successful formation of the inclusion complex is essential. The table below summarizes key characterization techniques and their expected outcomes.

Table 1: Characterization Techniques for this compound-Cyclodextrin Inclusion Complexes

Technique Purpose Expected Outcome for Successful Complexation Reference
Phase Solubility Study Determine stability constant (K_s) and complexation efficiency (CE). Linear A_L-type diagram; Increased this compound solubility with [HPβCD]. K_s = 248.05 M⁻¹ for HPβCD with similar compounds. [3] [4]
Fourier-Transform Infrared Spectroscopy (FT-IR) Identify changes in functional group vibrations. Shifting or disappearance of characteristic this compound peaks (e.g., carbonyl stretch). [2] [6]
Differential Scanning Calorimetry (DSC) Monitor thermal behavior. Disappearance or broadening of this compound's melting endotherm. [3] [7]
X-ray Powder Diffraction (XRPD) Assess changes in crystallinity. Formation of an amorphous halo pattern, distinct from physical mixture. [7] [2]
Proton Nuclear Magnetic Resonance (¹H-NMR) Probe structural inclusion and stoichiometry. Chemical shift changes for H3/H5 protons of HPβCD; 2D ROESY shows spatial proximity. [4] [6]
Scanning Electron Microscopy (SEM) Observe morphological changes. Altered crystal habit and surface morphology compared to parent compounds. [2]
Workflow for Comprehensive Characterization

The following diagram summarizes the typical workflow from preparation to characterization:

G Start Start: Raw Materials P1 Coprecipitation Method Start->P1 P2 Kneading Method Start->P2 P3 Solvent Evaporation Method Start->P3 C1 Solid-State Characterization (FT-IR, DSC, XRPD, SEM) P1->C1 P2->C1 P3->C1 C2 Solution-State Characterization (Phase Solubility, NMR) C1->C2 Eval In Vitro/In Vivo Biological Evaluation C2->Eval End Optimized Formulation Eval->End

Efficacy and Application Data

The primary application for the this compound-HPβCD complex is in the treatment of schistosomiasis.

  • In Vitro Efficacy: Pure this compound has been shown to cause mortality and tegumental alterations in adult S. mansoni worms [1].
  • In Vivo Efficacy: The this compound-HPβCD complex, when administered orally or intraperitoneally to infected mice, demonstrated significant antischistosomal activity. It reduced the total worm load and markedly decreased the number of eggs in a mouse model, showing high in vivo effectiveness [1]. The table below summarizes the key findings:

Table 2: Summary of Antischistosomal Efficacy for this compound and its Complexes

Formulation Administration Route Key Efficacy Findings Reference
This compound (Cn) In Vitro Caused mortality and tegumental damage to adult schistosomes. [1]
This compound (Cn) Intraperitoneal (In Vivo) Showed in vivo efficacy. [1]
Cn/HPβCD Complex Oral & Intraperitoneal (In Vivo) Decreased total worm load and markedly reduced egg count. [1]
Cn/βCD Complex Oral (In Vivo) No significant worm burden reduction. [1]

Troubleshooting Guide

  • Low Complex Yield: Ensure slow cooling and sufficient cooling time during coprecipitation. Verify the stoichiometric ratio.
  • Poor Solubility Enhancement: Confirm the formation of a true inclusion complex via characterization (e.g., DSC, XRD). HPβCD generally provides better solubility enhancement than βCD due to its own higher water solubility [1] [5].
  • Residual Solvent in Product: Extend drying time or use a vacuum oven to ensure complete solvent removal.

Conclusion

The formation of an inclusion complex between this compound and HPβCD via the coprecipitation method is a robust and effective strategy to significantly improve the aqueous solubility and in vivo antischistosomal efficacy of this compound. This protocol provides researchers with a detailed, reliable roadmap for preparing and characterizing these complexes, facilitating further development of this compound as a promising therapeutic agent against schistosomiasis.

References

Solubility Enhancement Techniques: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher, selecting the right technique is the first step. The table below summarizes the most relevant methods for a natural product like cnicin, along with their key advantages.

Technique Key Mechanism Primary Advantage / Use-Case
Solid Dispersion [1] [2] Dispersion of drug within hydrophilic polymer matrix (e.g., PVP). Significantly increases dissolution rate; >90% dissolution reported with PVP [1].
Cyclodextrin Complexation [1] [2] Formation of inclusion complex within hydrophobic cyclodextrin cavity. Enhances solubility and stability of guest molecules; shows >90% dissolution [1].
Nanoformulations [1] [2] Reduction of particle size to nanoscale (e.g., nanocrystals, nanoparticles). Increases surface area for dissolution; >90% dissolution reported; can improve targeting [1] [2].
Micronization [1] [2] Reduction of particle size to micrometer range. Improves dissolution rate through increased surface area; moderate improvement (75-88%) [1].
Surfactant Use [1] [2] Reduction of surface tension and increased wetting. Moderate improvement in dissolution; useful in combination with other methods [1].
Co-solvency [2] Use of water-miscible solvent to solubilize drug. Simple and direct method for in-vitro assay preparation [2].
Salt Formation [2] Conversion of active ingredient into a more soluble ionic salt. Can dramatically improve solubility and bioavailability for ionizable compounds [2].

The relationships and decision points between these common techniques can be visualized in the following workflow:

G Start Poorly Soluble Compound A Is the compound ionizable? Start->A B Can it form an inclusion complex? A->B No E Salt Formation A->E Yes C Is it thermally stable? B->C No F Cyclodextrin Complexation B->F Yes G Solid Dispersion (Melting Method) C->G Yes H Solid Dispersion (Solvent Evaporation) C->H No D High-throughput screening needed? I Nanoformulations D->I For advanced development J Surfactant Systems D->J For moderate improvement K Co-solvency D->K For in-vitro assays

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective techniques mentioned in the overview.

Protocol 1: Solid Dispersion via Solvent Evaporation

This method is excellent for compounds that are thermally unstable and cannot be processed by melting [1].

  • Objective: To create a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP) to enhance its dissolution rate.
  • Materials:
    • This compound (poorly soluble active)
    • Polymer (e.g., PVP K30)
    • Organic solvent (e.g., Methanol, Ethanol, Acetone - ensure this compound and polymer are soluble)
    • Magnetic stirrer
    • Rotary evaporator
    • Desiccator
    • Mortar and Pestle
  • Step-by-Step Method:
    • Dissolution: Dissolve this compound and the polymer (e.g., in a 1:5 weight ratio) in a common organic solvent using a magnetic stirrer to form a clear solution.
    • Solvent Removal: Remove the organic solvent rapidly using a rotary evaporator. Typical conditions: 60°C water bath, reduced pressure. This forms a thin, solid film.
    • Drying: Further dry the solid mass in a vacuum desiccator overnight to remove any residual solvent.
    • Size Reduction: Gently grind the dried solid dispersion in a mortar and pestle.
    • Sieving: Pass the ground powder through a sieve (e.g., 80 mesh) to obtain a uniform particle size.
  • Troubleshooting:
    • Issue: Sticky residue that is difficult to dry.
    • Solution: Use a different polymer-to-drug ratio or switch to a different polymer (e.g., PEG). Ensure complete solvent removal under high vacuum.
    • Issue: Poor dissolution enhancement.
    • Solution: The drug may have crystallized. Optimize the solvent removal rate (faster is often better for amorphous form) and consider adding a surfactant.
Protocol 2: Cyclodextrin Complexation (Kneading Method)

This method is ideal for forming non-covalent inclusion complexes to boost solubility and stability [1].

  • Objective: To prepare a this compound-cyclodextrin (e.g., HP-β-CD) inclusion complex.
  • Materials:
    • This compound
    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
    • Mortar and Pestle
    • Small volume of water:ethanol (1:1) mixture
    • Tray dryer or vacuum oven
  • Step-by-Step Method:
    • Grinding: Take HP-β-CD in a mortar and pestle and grind it into a fine powder.
    • Kneading: Slowly add a small volume of water:ethanol mixture to the cyclodextrin powder to form a slurry. Gently knead the mixture.
    • Addition: Gradually add this compound (e.g., in a 1:1 molar ratio) to the slurry while continuously kneading for 30-60 minutes. Maintain a thick paste consistency.
    • Drying: Transfer the paste to a tray and dry it in an oven at 40-50°C for 24-48 hours or until completely dry.
    • Collection: Scrape the dried complex, lightly grind it into a powder, and sieve it.
  • Troubleshooting:
    • Issue: The paste becomes too liquid.
    • Solution: Add the solvent very slowly and dropwise. The consistency should be that of a thick, kneadable paste.
    • Issue: Low complexation efficiency.
    • Solution: Extend the kneading time. Alternatively, employ a different complexation method like freeze-drying for higher inclusion efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to monitor when creating solid dispersions? The solid state of the drug is paramount. The goal is to convert the crystalline drug into an amorphous form, which has higher energy and solubility. Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the loss of drug crystallinity and the formation of a homogeneous, single-phase system [2].

Q2: Why would I choose nanoformulations over simpler techniques like solid dispersions? Nanoformulations (e.g., nanocrystals) offer the highest surface area for dissolution, leading to a very rapid release. They are particularly advantageous when a quick onset of action is desired or for compounds that fail with polymer-based systems. However, they are generally more complex and expensive to manufacture at scale compared to solid dispersions [2].

Q3: How can I predict if a solubility enhancement technique will be successful for a molecule like this compound? While experimental work is essential, you can use computational models to guide your efforts. Machine learning models that use molecular dynamics-derived properties (Solvent Accessible Surface Area - SASA, Coulombic interactions, estimated solvation free energy - DGSolv) and the octanol-water partition coefficient (logP) have shown high accuracy (R² up to 0.87) in predicting aqueous solubility and can help prioritize techniques [3]. Traditional QSAR models based on simple 1D/2D molecular descriptors can also be used as a decision tool in early development [4].

Key Considerations for Experimental Success

  • Stability: Always check the chemical and physical stability of the processed product (e.g., after making a solid dispersion or nanosuspension) under accelerated storage conditions (40°C/75% RH). Amorphous forms can be unstable and recrystallize over time [2].
  • Analytical Methods: The complexity of these systems requires robust analytics. Plan for HPLC-UV for assay and dissolution testing, Dynamic Light Scattering (DLS) for nanoparticle sizing, and the aforementioned PXRD and DSC for solid-state characterization [1] [3].
  • Start Simple: Begin your investigation with simpler, more scalable techniques like solid dispersions or cyclodextrin complexation before moving to more complex nanoformulations.

References

Core Concepts in Modern Dosage Optimization

Author: Smolecule Technical Support Team. Date: February 2026

For targeted therapies and immunotherapies, the traditional Maximum Tolerated Dose (MTD) paradigm, developed for chemotherapies, is often suboptimal. A modern approach focuses on finding the dose that provides the best balance between efficacy and safety, often termed the optimal biological dose [1] [2].

The following table summarizes the key limitations of the old approach and the new guiding principles.

Aspect Traditional MTD Paradigm (3+3 Design) Modern Optimization Principles
Primary Focus Short-term, severe (dose-limiting) toxicities [1] Broader safety, long-term tolerability, and efficacy [1] [2]
Trial Design Algorithmic dose escalation in small cohorts ("3+3") [1] Randomized trials comparing multiple doses; novel model-informed designs [1] [2]
Key Outcome Identify the highest dose with "acceptable" acute toxicity [1] Identify dose with best overall benefit-risk profile [1] [2]
Patient Impact High rates of dose reductions; exposure to excessive toxicity [1] [2] Improved tolerability, better quality of life, and maintained efficacy [2]
Regulatory Push -- Embraced via FDA's Project Optimus; pre-approval optimization expected [1] [2]

Troubleshooting Common Dosage Optimization Challenges

Here are answers to frequent challenges you might encounter during your dose-finding experiments.

Q1: Our late-stage trials show a high rate of dose reductions due to toxicities not seen in early-phase trials. What went wrong and how can we avoid this?

  • Root Cause: This often stems from relying on the MTD from a traditional "3+3" FIH trial design. This design does not account for the longer treatment durations in later stages of care and may miss late-onset toxicities [1].
  • Solution:
    • Implement novel FIH dose-escalation trial designs that utilize mathematical modeling. These designs can respond to efficacy data and late-onset toxicities, providing a more nuanced dose selection [1].
    • Use backfill and expansion cohorts in early-stage trials. These allow you to treat more patients at potentially effective dose levels below the MTD, gathering more robust safety and efficacy data [1].
    • Plan for a randomized dose comparison in a proof-of-concept trial before entering large, registrational studies [1].

Q2: How can we make a definitive choice between several candidate doses that show similar efficacy but different safety profiles?

  • Root Cause: It is difficult to balance different safety and efficacy endpoints with traditional analysis methods.
  • Solution:
    • Employ a Clinical Utility Index (CUI) framework. A CUI provides a quantitative mechanism to collaboratively integrate all relevant data (e.g., efficacy biomarkers, patient-reported outcomes, toxicity grades) to select the optimal dose [1].
    • Leverage quantitative modeling techniques like population pharmacokinetic-pharmacodynamic (popPKPD) and exposure-response (E-R) models. These can combine safety and efficacy evaluations and extrapolate the effects of doses not directly tested in the clinic [1].
    • Consider adaptive or seamless clinical trial designs. These combine traditionally distinct trial phases, allowing for the accumulation of more long-term data on multiple doses, which better informs the final decision [1].

Q3: We are developing a combination therapy. How do we approach dose optimization in this complex scenario?

  • Root Cause: Most dose optimization approaches were designed for single agents, and the interactions in combination therapies add layers of complexity that are not fully addressed by current methodologies [1].
  • Solution: This is an area of active development. The current best practice is to engage early and frequently with regulators via the FDA's available meeting programs (e.g., Model-Informed Drug Development Paired Meeting Program) to discuss a fit-for-purpose strategy for your specific combination [1].

Experimental Protocols & Workflows

Protocol 1: Designing a Modern First-in-Human (FIH) Trial

This protocol outlines a model-informed approach to move beyond the "3+3" design.

  • Starting Dose Selection: Move beyond simple animal-to-human dose scaling by weight. Use mathematical models that incorporate factors like receptor occupancy rates to determine a starting dose that is both safe and has a higher potential for efficacy [1].
  • Dose Escalation Design: Choose a model-informed design (e.g., Bayesian Logistic Regression Model [BLRM]) over the algorithmic "3+3". These designs can incorporate all accumulated data to make smarter dose escalation decisions, account for late-onset toxicities, and are now more accessible through specialized software [1].
  • Data Collection: Beyond monitoring for dose-limiting toxicities (DLTs), plan to collect pharmacokinetic (PK) samples, pharmacodynamic (PD) biomarkers (e.g., ctDNA levels), and patient-reported outcomes (PROs) from the earliest stages [1] [2].
  • Expansion Cohorts: Proactively plan for backfill and expansion cohorts at dose levels below the MTD to enrich clinical data on promising doses and better understand the therapeutic window [1].

The workflow below visualizes this modern FIH trial design.

modern_FIH_workflow start Start FIH Trial Design model Model-Informed Starting Dose start->model escalate Model-Informed Dose Escalation model->escalate collect Collect PK, PD, and PRO Data escalate->collect collect->escalate  Feedback Loop expand Backfill/Expansion Cohorts collect->expand output Output Multiple Candidate Doses expand->output

Modern FIH Trial Workflow

Protocol 2: Signaling Pathways as Therapeutic Targets

Understanding signaling pathways is fundamental to targeted therapy. The TGF-β pathway serves as a classic example of a complex target due to its dual role in cancer.

  • Pathway Analysis: In diseases like prostate cancer, the TGF-β pathway can act as both a tumor suppressor (in early stages) and a promoter of metastasis (in late stages). This duality must be considered when designing therapies [3].
  • Therapeutic Targeting: Strategies to inhibit this pathway in advanced cancer include neutralising antibodies, antisense oligonucleotides, and small-molecule inhibitors of the kinase activity of the receptor complexes [3].
  • Experimental Consideration: A key challenge is designing therapies that inhibit the tumor-promoting functions of a pathway like TGF-β while preserving its tumor-suppressive functions [3].

The diagram below illustrates the core components of the TGF-β signaling pathway.

TGFB_pathway ligand TGF-β Ligand t2r Type II Receptor (TβRII) ligand->t2r Binds t1r Type I Receptor (ALK) t2r->t1r Phosphorylates rsmad R-Smad (Smad2/3) t1r->rsmad Phosphorylates cosmad Co-Smad (Smad4) rsmad->cosmad Binds nucleus Nucleus cosmad->nucleus ismad I-Smad (Smad6/7) ismad->t1r Inhibits target_gene Target Gene Expression nucleus->target_gene

TGF-β Signaling Pathway

Key Takeaways & Actionable Recommendations

  • Engage Regulators Early: Utilize FDA meeting programs (like the Model-Informed Drug Development Paired Meeting Program) to discuss your dose optimization strategy before finalizing trial designs [1].
  • Incorporate Patient Input: Systematically collect and integrate Patient-Reported Outcomes (PROs) into your benefit-risk assessments to ensure the selected dose is tolerable in the real world [2].
  • Plan for Randomization: The new standard is to directly compare multiple doses in randomized trials. Budget and design for these studies in your development plan [1] [2].

References

Efficacy Summary of Cnicin and its Cyclodextrin Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Application / Model Formulation Key Efficacy Findings Citation
Schistosomiasis (in vivo, S. mansoni-infected mice) Cnicin / HPβCD Complex (Cn/HPβCD) Decreased total worm load; Markedly reduced number of eggs; Effective via oral and intraperitoneal routes. [1]
Nerve Repair (in vivo, rodent models) This compound alone Promoted axonal growth in rodents and human neurons; Effective at 2 µg/kg daily; Oral bioavailability of 84.7% in rats. [2]
Anti-SARS-CoV-2 (in vitro) This compound alone Inhibited viral replication in a dose-dependent manner; IC50 value of 1.18 µg/mL. [3]

Experimental Protocols for Key Efficacy Evaluations

Here are detailed methodologies for the core experiments that demonstrate the enhanced efficacy of the this compound-cyclodextrin complex.

In Vivo Antischistosomal Assay

This protocol is critical for evaluating the efficacy of the this compound/HPβCD complex against parasitic infections [1].

  • Objective: To evaluate the in vivo effectiveness of this compound and its cyclodextrin complexes against Schistosoma mansoni in a mouse model.
  • Materials:
    • S. mansoni-infected mice.
    • Test articles: this compound, Cn/βCD complex, Cn/HPβCD complex.
    • Vehicle for administration.
  • Method:
    • Administration: Administer the test articles to infected mice via oral gavage or intraperitoneal injection.
    • Dosing Regimen: Treatments are typically administered over several days, with the specific regimen depending on the study design.
    • Assessment:
      • Worm Burden: At the endpoint, perfuse the hepatic portal system and mesenteric veins to recover adult worms. Count the total number of worms to determine the percentage reduction compared to the untreated control group.
      • Egg Load: Digest liver and intestinal tissues and count the number of eggs to assess the reduction in egg-associated pathology.
  • Key Analysis: Compare the worm and egg counts of the treated groups (especially Cn/HPβCD) against the control and this compound-only groups to demonstrate enhanced efficacy.
In Vitro Schistosomicidal Assay

This method is used for initial screening and mechanistic studies [1].

  • Objective: To evaluate the direct effects of this compound and its complexes on adult schistosomes in a controlled environment.
  • Materials:
    • Adult S. mansoni worms.
    • Culture medium (e.g., RPMI 1640).
    • Test compounds.
  • Method:
    • Incubation: Incubate adult worms in culture medium containing the test compounds.
    • Observation: Monitor and record worm motility, pairing, and mortality over time (e.g., 24-72 hours).
    • Tegument Analysis: Use techniques like scanning electron microscopy (SEM) to examine drug-induced damage to the worm's tegument.
  • Key Analysis: The inclusion complex is expected to cause faster mortality and more severe tegumental alterations compared to this compound alone due to improved solubility and delivery.

FAQs and Troubleshooting

  • Q1: Why is HPβCD more effective than βCD in the this compound complex?

    • A: HPβCD has significantly higher aqueous solubility (over 230 mg/mL) than native βCD (18.5 mg/mL) [4]. This superior solubility enhances the dissolution of the this compound/HPβCD complex in biological fluids, allowing more this compound to reach the target parasite. Furthermore, permeability studies suggest the HPβCD complex may more effectively reach the schistosome tegument [1].
  • Q2: What is the evidence for this compound's safety and tolerability?

    • A: Preclinical studies for nerve repair indicate a high safety margin. In rats, intravenous administration of this compound at 4 mg/kg (2000-fold higher than the effective oral dose) for two weeks did not induce observable toxicity or changes in body weight [2].
  • Q3: My inclusion complex is not improving drug solubility as expected. What could be wrong?

    • A: This is a common formulation challenge. Consider these points:
      • Confirmation of Complex Formation: Ensure a true inclusion complex has formed. Use analytical techniques like DSC, XRD, and FTIR. A successful complex will show the disappearance of this compound's melting peak in DSC and a change in its crystalline structure to an amorphous state in XRD [5] [6].
      • Preparation Method Optimization: The complexation efficiency can depend on your method. If using solvent evaporation, ensure complete removal of the organic solvent. Alternatively, investigate other methods like kneading, co-precipitation, or mechanochemical grinding (as used for cinnarizine) to achieve a more stable complex [5].

Workflow Diagram: Developing a this compound-Cyclodextrin Complex

The following diagram illustrates the logical workflow for creating and validating a this compound-cyclodextrin inclusion complex.

Start Start: Identify Goal Enhance this compound Solubility/Efficacy SelectCD Select Cyclodextrin Start->SelectCD PrepareComplex Prepare Inclusion Complex SelectCD->PrepareComplex HPbCD HP-β-CD (High Solubility, Proven for this compound) SelectCD->HPbCD OtherCDs Other CDs (e.g., M-β-CD) SelectCD->OtherCDs Characterize Characterize Complex PrepareComplex->Characterize CoPrecip Co-precipitation PrepareComplex->CoPrecip SolventEvap Solvent Evaporation PrepareComplex->SolventEvap Grinding Mechanochemical Grinding PrepareComplex->Grinding EvaluateEfficacy Evaluate Biological Efficacy Characterize->EvaluateEfficacy SolubilityTest Solubility Study Characterize->SolubilityTest DSC DSC (Thermal Analysis) Characterize->DSC XRD XRD (Crystallinity) Characterize->XRD Spectroscopy FTIR, NMR Characterize->Spectroscopy InVitro In Vitro Assays (e.g., Antischistosomal, Antiviral) EvaluateEfficacy->InVitro InVivo In Vivo Models (e.g., Infected Mice, Nerve Injury) EvaluateEfficacy->InVivo Legend1 HP-β-CD is the best-documented choice for this compound. Legend2 Co-precipitation was used for this compound/HP-β-CD. Legend3 Confirms complex formation and properties. Legend4 Key for demonstrating enhanced efficacy.

Key Takeaways for Researchers

  • HPβCD is the Premier Choice: Current evidence strongly supports using 2-hydroxypropyl-β-cyclodextrin (HPβCD) for complexing this compound to enhance its efficacy against diseases like schistosomiasis [1].
  • Multi-Model Efficacy: this compound itself shows promising efficacy in models beyond parasitic infections, including nerve repair and as an anti-viral, providing multiple avenues for your drug development research [3] [2].
  • Validation is Critical: Simply mixing this compound and cyclodextrin is insufficient. Robust analytical and biological testing is essential to confirm the formation of a true inclusion complex and its subsequent improved performance.

References

cnicin stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Cnicin Handling Data & Parameters

The following table consolidates the key quantitative data available from the search results. This can form the basis for initial experimental planning [1] [2].

Parameter Value / Description Context & Notes
Effective Oral Dose 2 µg/kg (daily) [1]. Effective in promoting nerve regeneration in rodent models.
High-Dose IV Administration 4 mg/kg (daily for 2 weeks) [1]. No observed toxicity or body weight changes in rats (2000-fold higher than effective oral dose).
Blood Half-Life (IV) 12.7 minutes (in rats) [2]. Indicates a relatively rapid clearance from the bloodstream.
Oral Bioavailability 84.7% (in rats) [1] [2]. High bioavailability is a key advantage for oral administration.
Therapeutic Window Exists but bounds not fully defined [3]. Doses that are too low or too high are ineffective; correct dosing is crucial.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) [4]. Used to dissolve this compound for intraperitoneal (i.p.) injection in animal studies.

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound, as reported in recent publications.

Protocol for In Vivo Nerve Regeneration Models

This protocol is based on studies that demonstrated this compound's ability to accelerate functional recovery after nerve injury [1] [2].

  • Animal Models: Utilized mice, rats, and rabbits with sciatic nerve injuries (e.g., sciatic nerve crush or severe nerve cut with anastomosis).
  • Dosing Regimen:
    • Route: Administered either orally or via intravenous (IV) injection.
    • Dose: A daily dose of 2 µg/kg was effective across species.
    • Duration: Treatment was administered daily. Recovery was assessed over weeks.
  • Functional Assessment: Functional recovery was measured using the Static Sciatic Index (SSI), which quantifies hindlimb paralysis and recovery of motor function.
  • Key Finding: Oral administration of this compound significantly accelerated axon regeneration and functional recovery after severe nerve injury.
Protocol for Antinociceptive (Pain Relief) Assessment

This protocol outlines the methods used to evaluate this compound's pain-relieving effects [4].

  • Animal Model: Male Wistar rats (220-250 g).
  • Test Formulation:
    • This compound was dissolved in Dimethyl Sulfoxide (DMSO) for intraperitoneal (i.p.) injection.
    • An effective dose of 30 mg/kg (i.p.) showed significant antinociceptive effects.
  • Behavioral Tests:
    • Tail-flick Test: Measures response latency to a thermal stimulus, assessing central pain pathways.
    • Writhing Test: Counts abdominal constrictions induced by intraperitoneal injection of acetic acid, a model of visceral pain.
    • Formalin-induced Paw Licking Test: A two-phase test (acute and inflammatory) to assess both central and peripheral pain mechanisms.

This compound's Mechanism of Action Workflow

The diagram below illustrates the signaling pathway through which this compound is understood to promote nerve regeneration, based on the cited research [1].

cnicin_mechanism This compound This compound VASH VASH This compound->VASH Inhibits MicrotubuleDynamics MicrotubuleDynamics VASH->MicrotubuleDynamics Reduces Detyrosination AxonRegen AxonRegen MicrotubuleDynamics->AxonRegen Accelerates

FAQs & Troubleshooting Guide

Based on the available information, here are answers to potential questions researchers might have.

  • Q1: What is the recommended solvent for preparing this compound stock solutions for in vivo studies?

    • A: For intraperitoneal injection in rodent studies, this compound has been successfully dissolved in Dimethyl Sulfoxide (DMSO) [4]. For other applications, standard solvent screening (e.g., using a small amount of ethanol followed by dilution with a buffer or saline) is recommended, pending further stability data.
  • Q2: Is this compound suitable for oral administration in animal studies?

    • A: Yes. A significant advantage of this compound over similar compounds (like parthenolide) is its high oral bioavailability of 84.7% in rats. Effective nerve regeneration has been achieved with a daily oral dose of 2 µg/kg [1] [2].
  • Q3: What is the therapeutic window for this compound?

    • A: Research indicates that this compound has a specific therapeutic window, meaning doses that are too low or too high are ineffective [3]. The effective dose in rodent models is 2 µg/kg daily, and a dose 2000-fold higher (4 mg/kg IV) was well-tolerated for two weeks, suggesting a wide safety margin [1]. However, the exact upper and lower limits for all models are not yet fully defined.

Key Experimental Considerations

  • Stability Data is Lacking: The most current research establishes efficacy and basic pharmacokinetics but does not provide specific stability data for this compound [3] [1] [2]. Your technical center should explicitly state this as a knowledge gap.
  • Dose Precision is Critical: The existence of a therapeutic window means that meticulous dose preparation and validation are essential for experimental success [3].
  • Consider Route of Administration: The high oral bioavailability of this compound makes it an attractive candidate for oral dosing regimens, which can simplify long-term animal studies compared to repeated injections [2].

References

Cnicin Administration Routes: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary administration routes investigated for Cnicin, based on current preclinical research.

Route Description & Rationale Key Challenges
Oral [1] [2] [3] Most promising route; good bioavailability (84.7% in rats); suitable for chronic, daily dosing [1]. Critical: Exists within a narrow therapeutic window. Doses too low or too high are ineffective, requiring precise dosing [2] [3].
Intravenous [1] Effective in preclinical models; used to establish proof-of-concept. Less practical for long-term treatment in humans due to need for repeated injections; low oral bioavailability of analog parthenolide highlights this challenge [1].
Intranasal Theoretically possible for direct CNS delivery, but no direct evidence for this compound in search results. General challenges for any intranasal drug include mucociliary clearance, enzyme degradation, and achieving precise dosing to the olfactory region [4] [5].

Detailed Experimental Protocol for Oral Administration

For researchers replicating or building upon the established oral administration protocol in rodent models, the following details are critical [1]:

  • Animal Models: Studies have been conducted in mice, rats, and rabbits.
  • Dosage: An effective daily dose of 2 μg/kg body weight has been used.
  • Formulation & Dosing: this compound is administered orally, once per day. The specific formulation (e.g., solution in vehicle) should be prepared aseptically.
  • Treatment Duration & Initiation: Daily administration is required. Notably, treatment remains effective even when initiated several days after the nerve injury.
  • Safety Profile: Intravenous administration of this compound at very high doses (4 mg/kg, which is 2000-fold higher than the effective oral dose) for two weeks did not induce observable toxicity or changes in body weight in rats, indicating a wide safety margin [1].

Mechanism of Action Signaling Pathway

The neuroregenerative effect of this compound is believed to occur through the inhibition of vasohibins, which influences microtubule dynamics. The diagram below illustrates this signaling pathway.

G This compound This compound VASH1 Vasohibin 1/2 (VASH1/2) This compound->VASH1 Inhibits MicrotubuleDyn Enhanced Microtubule Dynamics This compound->MicrotubuleDyn Promotes MicrotubuleDetyr Microtubule Detyrosination VASH1->MicrotubuleDetyr SVBP Small Vasohibin-Binding Protein (SVBP) SVBP->VASH1 Cofactor AxonGrowth Limited Axon Growth MicrotubuleDetyr->AxonGrowth AxonRegen Accelerated Axon Regeneration MicrotubuleDyn->AxonRegen

Frequently Asked Questions (FAQs)

Q1: Why is oral administration emphasized for this compound over other routes? Oral administration is emphasized due to its high bioavailability (84.7% in rats) and practicality for long-term treatment, a significant advantage over the analog parthenolide which requires intravenous injection [1]. It is also a non-invasive route, improving patient compliance for a drug that requires daily dosing.

Q2: What is the single most critical parameter to control in oral this compound dosing? The most critical parameter is maintaining the dose within the very narrow therapeutic window [2] [3]. Dosing must be precise, as both sub-therapeutic and supra-therapeutic doses will fail to promote nerve regeneration. Researchers must perform careful dose-response studies to confirm efficacy in their specific models.

Q3: Are there any known safety or toxicity concerns with this compound? Preclinical evidence suggests a favorable safety profile. In rats, an intravenous dose 2000 times higher than the effective oral dose caused no observable toxicity or weight changes, indicating a high safety margin for systemic administration [1]. This compound also lacks the mutagenic epoxy group found in the related compound parthenolide, making it a potentially safer candidate [1].

References

Cnicin: Core Pharmacological & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential quantitative data for designing and troubleshooting experiments with Cnicin.

Parameter This compound Data Experimental Context & Notes
Effective In Vivo Dose 2 μg/kg daily [1] [2] Effective in mice, rats, and rabbits via intravenous or oral administration [1].
Oral Bioavailability 84.7% in rats [1] Major advantage over parthenolide; enables oral dosing [1] [2].
Blood Half-Life (IV) 12.7 minutes in rats [1] Suggests rapid clearance; consider dosing frequency in models.
Therapeutic Window Narrow [3] Critical for troubleshooting: Doses too low or too high are ineffective. Precise dosing is essential [3].
In Vitro IC50 (SARS-CoV-2) 1.18 μg/mL [4] For reference, from antiviral studies. Indicates biological activity at low concentrations.
High-Dose Tolerance No observed toxicity at 4 mg/kg (IV) for 2 weeks in rats [2] 2000x higher than effective oral dose, indicating a favorable safety profile [2].

FAQs & Troubleshooting Guide

Here are answers to common technical questions and solutions to potential experimental issues.

Q1: What is the primary mechanism of action through which this compound promotes axon regeneration?

  • A: this compound is believed to act as a partial inhibitor of the vasohibin (VASH1/VASH2) enzymes [1] [2]. These enzymes are tubulin carboxypeptidases that remove the C-terminal tyrosine from α-tubulin, a process known as microtubule detyrosination [2]. This detyrosination slows down microtubule dynamics in the growth cones of regenerating axons. By partially inhibiting vasohibins, this compound shifts the balance towards more dynamic tyrosinated microtubules, thereby accelerating axonal growth [2].

Q2: Why is my in vivo administration of this compound not yielding the expected regeneration results?

  • A: This is a common hurdle. Please check the following:
    • Verify the Dosage: this compound has a narrow therapeutic window [3]. Ensure you are using the correct dose (e.g., 2 μg/kg daily) and confirm the concentration and purity of your compound.
    • Confirm Administration Route: While intravenous administration is effective, the key advantage of this compound is its high oral bioavailability (84.7%) [1]. If using oral gavage, ensure proper formulation and administration technique.
    • Consider Treatment Timing: Studies show efficacy even when treatment is delayed. However, for optimal results, initiating treatment soon after injury is recommended [2].

Q3: How does this compound compare to other sesquiterpene lactones like Parthenolide?

  • A: The table below highlights the crucial advantages of this compound over Parthenolide:
Feature This compound Parthenolide
Oral Bioavailability High (84.7%) [1] Low [1]
Safety Profile Lacks mutagenic/allergenic epoxy group [2] Contains a potentially mutagenic epoxy group [2]
Potency & Efficacy Equally potent and effective in promoting regeneration [1] Equally potent and effective in promoting regeneration [1]

Experimental Protocols: Key Workflows

Below are detailed methodologies for critical experiments cited in the literature.

Protocol 1: In Vivo Assessment of Functional Nerve Regeneration

This protocol is used to evaluate the efficacy of this compound in live animal models, such as mice or rats, following sciatic nerve injury [1] [2].

  • Nerve Injury Model: Establish a standardized sciatic nerve crush or transection model under anesthesia using aseptic techniques.
  • Drug Administration:
    • Treatment Group: Administer this compound intravenously or orally at a dose of 2 μg/kg body weight [1].
    • Control Groups: Include vehicle-only controls and, if possible, a positive control (e.g., parthenolide).
    • Schedule: Administer daily, starting immediately or with a delayed onset (e.g., 3 days post-injury) to mimic clinical scenarios [2].
  • Functional Recovery Analysis: Monitor animals regularly using established behavioral tests:
    • Static Sciatic Index (SSI): Assesses functional sensory and motor recovery over time [1].
  • Terminal Analysis: Upon completion of the study, conduct histological and morphological analyses of the regenerated nerves (e.g., immunohistochemistry for axonal markers, measurement of axon diameter and density).

Protocol 2: In Vitro Axon Growth Assay in Primary Human Neurons

This protocol outlines how to test the direct effects of this compound on human axon growth in culture [1] [3].

  • Cell Culture: Establish primary neuronal cultures. Studies have used dorsal root ganglion (DRG) neurons from rodents and, importantly, primary retinal ganglion cells (RGCs) derived from human donor tissue [1] [3].
  • Compound Treatment: Apply this compound to the culture medium. A range of concentrations should be tested to establish a dose-response curve, centered around the known effective dose.
  • Axon Measurement: After an appropriate incubation period (e.g., 24-48 hours), fix the cells and immunostain for neuronal markers (e.g., β-III-tubulin).
  • Quantitative Analysis: Use automated or manual image analysis software to measure the longest neurite length or total neurite outgrowth per neuron. Compare the this compound-treated groups to vehicle controls.

Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow.

Diagram 1: this compound's Proposed Pathway for Axon Regeneration

CnicinPathway This compound This compound VASH Vasohibin (VASH1/2) & SVBP Complex This compound->VASH Inhibits MicrotubuleDetyr Microtubule Detyrosination VASH->MicrotubuleDetyr Promotes GrowthCone Slowed Growth Cone Dynamics MicrotubuleDetyr->GrowthCone Leads to MicrotubuleTyr Microtubule Tyrosination Invis AxonRegen Accelerated Axon Regeneration GrowthCone->AxonRegen Hinders

Diagram 2: In Vivo Efficacy Assessment Workflow

ExperimentalWorkflow Start Animal Model Selection (e.g., Mouse/Rat) Step1 Nerve Injury (e.g., Sciatic Nerve Crush) Start->Step1 Step2 Randomized Group Allocation Step1->Step2 Treatment Daily this compound Administration (IV or Oral, e.g., 2 µg/kg) Step2->Treatment Control Vehicle Control Step2->Control Analysis Functional & Morphological Analysis Treatment->Analysis Control->Analysis SSI Static Sciatic Index (SSI) Analysis->SSI Histology Nerve Histology Analysis->Histology

References

Understanding CNI Cytotoxicity & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Calcineurin inhibitors like cyclosporine (CsA) and tacrolimus (TAC) are crucial immunosuppressants with a narrow therapeutic index, leading to dose-dependent toxicities, including nephrotoxicity and neurotoxicity [1]. The precise mechanisms are not fully understood but involve several pathways.

The diagram below illustrates the cellular mechanisms of CNI-induced cytotoxicity, particularly in renal cells.

G CNI CNI (CsA/Tacrolimus) Immunophilin Binds Immunophilins (CsA-Cyclophilin, TAC-FKBP12) CNI->Immunophilin ER_Stress Induces ER Stress & Unfolded Protein Response (UPR) CNI->ER_Stress Mitochondria Mitochondrial Dysfunction CNI->Mitochondria Cn_Inhibit Inhibits Calcineurin (Cn) Phosphatase Activity Immunophilin->Cn_Inhibit Cytokine_Reduction Reduced IL-2 & other Cytokine Production Cn_Inhibit->Cytokine_Reduction Apoptosis Increased Apoptotic Rate ER_Stress->Apoptosis ROS Increased Reactive Oxygen Species Mitochondria->ROS BBB Altered Blood-Brain Barrier (BBB) Permeability ROS->BBB

Clinical & Experimental Mitigation Strategies

For clinicians and researchers, the primary goal is to balance immunosuppressive efficacy with toxicity reduction. The following table summarizes the core strategies.

Strategy Key Actions Key Findings / Rationale Considerations / Risks

| Dosage & TDM [1] [2] | - Reduce CNI dose.

  • Maintain TAC trough 5–7 ng/mL for BK viremia. | Optimal viral control and lower rejection rates [2]. | TAC levels <5 ng/mL significantly increase rejection risk (OR=2.65) [2]. | | CNI Withdrawal/Conversion [1] [2] | - Switch to mTORi (e.g., Sirolimus) or Leflunomide. | Leflunomide shows efficacy in reducing BKPyV burden [2]. | Complete CNI withdrawal with Sirolimus increases rejection risk (OR=6.00) and graft failure trend [2]. | | Adjunctive Pharmacotherapy [3] | - Use chemical chaperones (TUDCA, 4-PBA). | Alleviates CsA-induced ER stress and UPR in renal cells [3]. | Pre-clinical evidence; requires further clinical validation. | | Management of Comorbidities [1] | - Aggressive control of hypertension.
  • Correct electrolyte disturbances (e.g., hypomagnesemia). | Hypertension is a major risk factor for neurotoxicity [1]. | Essential for preventing permanent neurological damage [1]. |

Troubleshooting Common Scenarios

Here are answers to frequently asked questions that arise during research or clinical management.

  • FAQ 1: Our in vivo models show neurotoxicity despite therapeutic TAC levels. What could be the cause? Neurotoxicity can occur even when CNI levels are within the target therapeutic range [1]. Key risk factors to investigate include:

    • Hypertension: A significant prodromal factor and risk factor for CNI neurotoxicity [1].
    • Concurrent Medications: Pharmacological interactions with drugs like voriconazole (a potent CYP3A4/5 inhibitor) can cause a sudden, toxic increase in CNI concentration, even if the baseline level was normal [1].
    • Electrolyte Imbalances: Conditions such as hypomagnesemia, hyponatremia, and hyperkalemia contribute to neurological dysfunction [1].
  • FAQ 2: How can we assess the specific impact of CNIs on immune cell cytotoxicity in our co-culture experiments? To monitor dynamic cell-mediated cytotoxicity at a single-cell level, you can adapt a microwell array protocol [4].

    • Isolate and Label primary effector cells (e.g., NK cells, CD8+ T cells) and target cells (e.g., MCF-7) with different fluorescent dyes (e.g., CellTracker Deep Red, SYTOX Blue) [4].
    • Load Cells onto a PDMS microwell array at a ratio ensuring most wells contain one effector and one target cell [4].
    • Continuous Imaging: Monitor the wells over time using an automated microscope to track immune cell conjugation, immunological synapse formation, and target cell death [4].
    • Image Analysis: Quantify the percentage of effector cells that kill their target and the kinetics of the process [4].
  • FAQ 3: We are developing a cellular therapy. Which maintenance immunosuppressant is less likely to interfere with our CXCR5+CD8+ T cell therapy? Based on murine studies, an mTOR inhibitor (e.g., Rapamycin) is preferable over a calcineurin inhibitor (e.g., Tacrolimus).

    • CNI Impairment: Tacrolimus reduces the in vivo proliferation, persistence, and cytotoxic efficacy of adoptively transferred CD8+ TAb-supp cells [5].
    • mTORi Compatibility: Rapamycin preserves and can even enhance the quantity, in vivo proliferation, and effector function of CD8+ TAb-supp cells, leading to better suppression of humoral alloimmunity [5].

Experimental Protocol: Cytotoxicity Assessment

This protocol provides a detailed methodology for a flow cytometry-based cytotoxicity assay, adapted from general guidance [6].

G Step1 1. Prepare Cells (Culture & count target cells) Step2 2. Load Fluorescent Marker (e.g., Cytoplasmic dye/enzyme) Step1->Step2 Step3 3. Co-culture & Treatment (Incubate with CNI/effector cells) Step2->Step3 Step4 4. Measure Marker Leakage (Assay supernatant fluorescence/luminescence) Step3->Step4 Step5 5. Analyze & Validate (Use DNA-binding dye for membrane integrity) Step4->Step5

Detailed Steps:

  • Cell Preparation: Culture and harvest your target cell line (e.g., HEK 293, primary human renal proximal tubule cells). Determine cell count and viability using a method like Trypan Blue exclusion [6].
  • Fluorescent Marker Loading: Load the target cells with a cytoplasmic marker. This can be:
    • An artificially introduced fluorescent marker (e.g., Calcein AM) [6].
    • Measurement of a naturally occurring enzyme released upon cell death, such as Lactate Dehydrogenase (LDH) [6].
  • Co-culture & Treatment: Plate the labeled target cells. Expose them to your experimental conditions:
    • Test Compounds: A range of CNI concentrations.
    • Positive Control: A lysis buffer to release 100% of the marker.
    • Negative Control: Vehicle-only treatment.
    • Optional: Include effector immune cells for cell-mediated cytotoxicity studies [4].
  • Marker Measurement: After an appropriate incubation period, collect the cell culture supernatant. Measure the fluorescence or luminescence intensity of the released marker using a plate reader. The signal is proportional to the number of dead cells [6].
  • Analysis & Validation:
    • Calculate specific cytotoxicity: (Experimental – Negative Control) / (Positive Control – Negative Control) * 100.
    • Multiplex with a Viability Dye: For greater accuracy, add a fluorescent DNA-binding dye like Propidium Iodide or SYTOX Green to the wells at the endpoint. These dyes are excluded by viable cells but enter dead cells with compromised membranes, providing a direct measure of cell death that can be correlated with the marker release data [6].

References

cnicin storage and handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Guidelines for Drug Storage & Handling

For researchers handling substances that may be classified as prescription drugs, the U.S. FDA outlines minimum requirements for storage and handling. Adhering to these principles is crucial for maintaining product identity, strength, quality, and purity [1].

The table below summarizes the key facility and security requirements:

Category Key Requirement Purpose
General Facilities [1] Suitable size/construction for cleaning & maintenance Facilitate proper operations and prevent contamination
Storage Areas [1] Adequate lighting, ventilation, temperature, and security Preserve drug integrity under appropriate conditions
Quarantine Area [1] Designated space for outdated, damaged, or adulterated drugs Prevent improper distribution or use of compromised products
Security & Access [1] Limited access, alarm systems, and perimeter lighting Prevent theft, diversion, and unauthorized entry

Additional critical practices include:

  • Recordkeeping: Maintain detailed records of all transactions, including drug source, identity, quantity, and dates of receipt and distribution. These records must be available for inspection for at least three years [1].
  • Distribution Control: Follow a procedure to ensure the oldest approved stock is distributed first (first-in, first-out, or FIFO) and have a clear process for handling drug recalls and withdrawals [1].
  • Material Examination: Visually inspect all incoming and outgoing shipments for identity and container damage that might suggest contamination [1].

Cell Cryopreservation Protocol

While not specific to cnicin, the following established protocol for cryopreserving cells is a critical supporting method in biomedical research and drug development. This can be adapted as a template for other sensitive materials [2].

The workflow for freezing cells involves preparation, processing, and controlled freezing stages to ensure cell viability upon thawing.

G Cell Cryopreservation Workflow cluster_0 Processing cluster_1 Freezing & Storage cluster_2 Preparation Harvest Log-phase Cells Harvest Log-phase Cells Prepare Freezing Medium Prepare Freezing Medium Harvest Log-phase Cells->Prepare Freezing Medium Detach Adherent Cells (if needed) Detach Adherent Cells (if needed) Prepare Freezing Medium->Detach Adherent Cells (if needed) Resuspend Cells in Medium Resuspend Cells in Medium Detach Adherent Cells (if needed)->Resuspend Cells in Medium Determine Cell Count & Viability Determine Cell Count & Viability Resuspend Cells in Medium->Determine Cell Count & Viability Centrifuge Cell Suspension Centrifuge Cell Suspension Determine Cell Count & Viability->Centrifuge Cell Suspension Resuspend in Cold Freezing Medium Resuspend in Cold Freezing Medium Centrifuge Cell Suspension->Resuspend in Cold Freezing Medium Aliquot into Cryovials Aliquot into Cryovials Resuspend in Cold Freezing Medium->Aliquot into Cryovials Freeze Slowly at ~1°C/min Freeze Slowly at ~1°C/min Aliquot into Cryovials->Freeze Slowly at ~1°C/min Transfer to LN₂ Storage (-135°C or below) Transfer to LN₂ Storage (-135°C or below) Freeze Slowly at ~1°C/min->Transfer to LN₂ Storage (-135°C or below)

Materials for Freezing Cells
  • Cells: Log-phase cultured cells at high viability (>90%) [2].
  • Base Medium: Complete growth medium, pre-warmed to 37°C [2].
  • Cryoprotectant: Dimethyl sulfoxide (DMSO) or a commercial freezing medium like Gibco Synth-a-Freeze [2].
  • Equipment: Sterile cryogenic vials, controlled-rate freezing apparatus (e.g., "Mr. Frosty"), liquid nitrogen storage container [2].
  • Lab Supplies: Disposable sterile conical tubes, pipettes, reagents for cell counting (e.g., Trypan Blue) [2].
Step-by-Step Procedure
  • Prepare: Confirm cells are healthy and in the log phase of growth. Prepare a freezing medium, typically consisting of a growth medium with a cryoprotectant like 10% DMSO, and chill it [2].
  • Harvest & Count: For adherent cells, gently detach them using a reagent like trypsin. Resuspend the cell pellet in a growth medium and perform a cell count and viability assay [2].
  • Centrifuge & Resuspend: Centrifuge the cell suspension again. Aspirate the supernatant and resuspend the cell pellet in the cold freezing medium at a high concentration (e.g., ( 1 \times 10^6 ) to ( 1 \times 10^7 ) cells/mL) [2].
  • Aliquot & Freeze: Quickly aliquot the cell suspension into cryovials. Use a controlled-rate freezer or an isopropanol chamber placed at -80°C to freeze the cells slowly, at approximately 1°C per minute [2].
  • Store: For long-term preservation, transfer the frozen cryovials to a liquid nitrogen storage tank, ideally in the gas phase (below -135°C) to minimize explosion risks associated with liquid phase storage [2].

Troubleshooting Common Cell Freezing Issues

The table below addresses common problems encountered during cell cryopreservation.

Problem Possible Cause Solution
Low Cell Viability Post-Thaw Rapid ice crystal formation during freezing Ensure slow, controlled freezing rate (~1°C/min) using appropriate equipment [2]
Microbial Contamination Non-sterile techniques or contaminated source Use strict aseptic technique; test cells for mycoplasma and other contaminants regularly [3]
Cell Line Misidentification Incorrect labeling or cross-contamination Authenticate cell lines using STR profiling upon receipt and at regular intervals [3]

Key Safety & Compliance Notes

  • DMSO Handling: Use caution when handling DMSO, as it can facilitate the transport of other molecules through the skin. Use appropriate personal protective equipment (PPE) and dispose of waste according to local regulations [2].
  • Liquid Nitrogen Storage: Always store sealed cryovials in the gas phase of liquid nitrogen. Storing vials in the liquid phase poses a significant risk of explosion [2].
  • Regulatory Adherence: Be aware that the derivation and use of human and animal cell lines are often subject to legal and ethical requirements. Ensure proper patient consent and ethical review are in place [3].

References

cnicin vs parthenolide nerve regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin vs. Parthenolide: At a Glance

The table below summarizes the core comparison based on available preclinical data.

Feature This compound Parthenolide
Source Blessed thistle (Cnicus benedictus) [1] [2] Feverfew (Tanacetum parthenium) [1]
Drug Class Sesquiterpene lactone [1] [3] Sesquiterpene lactone [1]
Proposed Primary Mechanism Inhibition of vasohibins (VASH1/VASH2), reducing microtubule detyrosination [1] [3] Inhibition of vasohibins (VASH1/VASH2), reducing microtubule detyrosination [1]
In Vitro Efficacy Promotes axon growth in rodent and primary human neurons (sensory and CNS) [1] [3] Promotes axon growth in rodent and human retinal ganglion cells [1]
In Vivo Efficacy Accelerates functional motor/sensory recovery in mice, rats, and rabbits [1] [3] Accelerates functional recovery in rodent sciatic nerve injury models [1]
Effective Dose (In Vivo) 2 µg/kg (daily, oral or IV) [1] 2 µg/kg (daily, IV) [1]
Oral Bioavailability 84.7% (in rats) [1] [3] Very low / not effective [1] [4]
Reported Safety Profile No observed toxicity at 2000-fold the effective dose in rats [1] Contains a potentially mutagenic and allergenic epoxy group [1]
Key Advantage High oral bioavailability and improved safety profile [1] Well-studied, proof-of-concept compound [1]
Key Disadvantage - Poor oral bioavailability limits clinical applicability [1]

Mechanisms of Action and Experimental Protocols

Both this compound and parthenolide are believed to share a core mechanism that accelerates axon growth by modulating the dynamics of microtubules—key structural components of the cell's cytoskeleton in neurons [1].

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism shared by both compounds, leading to enhanced axon regeneration.

G GSK3 Active GSK3 MAP1B MAP1B Phosphorylation GSK3->MAP1B VASH Vasohibin (VASH) Activity MAP1B->VASH Inhibits MT_Detyr Microtubule Detyrosination VASH->MT_Detyr Axon_Growth Slow Axon Regeneration MT_Detyr->Axon_Growth Inhibitor This compound / Parthenolide Inhibitor->VASH Inhibits

As the pathway shows, the compounds are thought to inhibit vasohibin enzymes, reducing microtubule detyrosination. This maintains microtubules in a more dynamic state, facilitating faster growth cone advancement and axon elongation [1] [5].

Key Experimental Methodologies

The following protocols are representative of the studies that generated the comparative data.

1. In Vitro Axon Growth Assay in Dorsal Root Ganglion (DRG) Neurons

  • Purpose: To evaluate the direct effect of compounds on axon extension in isolated neurons from various species, including humans [1] [5].
  • Procedure: a. Cell Culture: DRG neurons are harvested from adult animals or human sources and dissociated [5]. b. Plating: Cells are cultured on plates coated with poly-D-lysine and laminin to support growth [5]. c. Treatment: Cultures are treated with vehicle, parthenolide (0.1–100 nM), or this compound (0.1–100 nM) [5]. d. Quantification: After 48 hours, neurons are fixed and immunostained for neuronal markers (e.g., βIII-tubulin). Total axon length per neuron is automatically quantified using imaging software [5].

2. In Vivo Functional Recovery Model (Sciatic Nerve Crush)

  • Purpose: To assess the functional regenerative capacity of the compounds in live animal models [1] [5].
  • Procedure: a. Nerve Injury: The sciatic nerve of an anesthetized rodent is exposed and crushed for 30 seconds with forceps [5]. b. Drug Administration: Daily treatment begins immediately after injury. This compound is administered either intravenously (IV) or orally at 2 µg/kg. Parthenolide is typically given IV at the same dose due to its poor oral bioavailability [1]. c. Functional Assessment: * Motor Function: Evaluated using the Static Sciatic Index (SSI), which analyzes footprints to gauge gait recovery [3] [4]. * Sensory Function: Measured by testing the return of touch sensation (reduction in allodynia) in the affected limb [4]. d. Histological Analysis: After sacrifice, nerve and muscle tissues are examined to confirm axon regeneration and target reinnervation [1].

Interpretation and Research Implications

The data positions this compound as a superior candidate for further drug development.

  • The Oral Bioavailability Advantage: The most critical differentiator is this compound's 84.7% oral bioavailability in rats [1] [3]. This makes it suitable for oral dosing, which is far more practical for chronic treatment of nerve injuries than repeated intravenous injections required for parthenolide. This feature directly addresses a major hurdle in translational medicine [1].
  • Safety and Tolerability: this compound lacks the potentially mutagenic epoxy group present in parthenolide's structure [1]. Preclinical studies report no signs of toxicity in rats even at doses 2000-fold higher than the therapeutic dose, suggesting a wide safety margin [1].
  • Efficacy Across Models: this compound has demonstrated promise across multiple species (mice, rats, rabbits) and, crucially, in primary human neurons, strengthening the case for its potential clinical utility [1] [3].

How to Navigate the Information

For a researcher, the following steps are recommended:

  • Consult Primary Literature: For detailed experimental parameters and statistical analysis, refer to the original research articles, particularly Gobrecht et al. in Phytomedicine [3].
  • Focus on this compound for Translation: If the goal is to develop a clinically viable drug, this compound is the more promising lead compound. Future work should focus on its pharmacodynamics, toxicology, and formulation.
  • Use Parthenolide as a Tool: Parthenolide remains a highly valuable tool compound for in vitro and proof-of-concept in vivo studies to explore the biology of microtubule dynamics and axon regeneration.

References

Cnicin Pharmacology & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Experimental Data / Findings Experimental Model Citation
Effective Dose (Nerve Regeneration) 2 µg/kg (daily) promoted functional recovery Mice, rats, and rabbits with sciatic nerve injury [1] [2] [3]
High-Dose Toxicity 4 mg/kg IV for 2 weeks (2000x effective oral dose) showed no observable toxicity or body weight changes Rat model [1] [3]
Oral Bioavailability 84.7% Rat model [1] [2] [3]
Blood Half-Life (IV) 12.7 minutes Rat model [2]
Therapeutic Window Effective within a specific range; doses too low or too high are ineffective Animal models [4]
Structural Safety Advantage Lacks the potentially mutagenic and allergenic epoxy group present in parthenolide Chemical analysis [1] [3]
Anti-nociceptive Dose 30 mg/kg (i.p.) showed significant antinociceptive effects Rat model (writhing, tail-flick tests) [5]
Acute Toxicity (LD50) Crude extract LD50: 1500 mg/kg (i.p.) Rat model [5]

Mechanisms of Action & Key Experiments

The pro-regenerative effect of cnicin is linked to its ability to influence microtubule dynamics within growing axons, a mechanism shared with parthenolide. The following diagram illustrates this key signaling pathway.

G This compound This compound VASH1_VASH2 Vasohibin 1/2 (VASH1/VASH2) + SVBP (Cofactor) This compound->VASH1_VASH2 Inhibits MicrotubuleDetyrosination Microtubule Detyrosination VASH1_VASH2->MicrotubuleDetyrosination Promotes MicrotubuleDynamics Reduced Microtubule Dynamics MicrotubuleDetyrosination->MicrotubuleDynamics AxonGrowth Slowed Axonal Regeneration MicrotubuleDynamics->AxonGrowth

Key Experimental Protocols for Nerve Regeneration

The primary data on this compound's efficacy and safety is derived from standardized pre-clinical models:

  • In Vitro Axon Growth Assay:
    • Purpose: To quantify the direct impact of this compound on axon elongation in cultured neurons.
    • Methodology: Dorsal root ganglion (DRG) neurons or primary human retinal ganglion cells are isolated and cultured. Cells are treated with varying concentrations of this compound (e.g., in DMSO). Axon length is measured over time using microscopic imaging and compared to untreated controls [1] [3].
  • In Vivo Functional Recovery Model:
    • Purpose: To evaluate if this compound administration improves recovery after actual nerve injury.
    • Methodology: The sciatic nerve of mice or rats is surgically crushed or cut. Animals are then treated daily with this compound (e.g., 2 µg/kg) via oral gavage or intravenous injection. Functional recovery is assessed using standardized motor and sensory tests (e.g., static sciatic index, SSI) over several weeks. Regenerated axons are also examined histologically [1] [2] [3].
  • Acute Toxicity and Maximum Tolerated Dose Study:
    • Purpose: To determine the short-term safety profile of this compound.
    • Methodology: Rats are administered a single high dose or repeated high doses of this compound (e.g., 4 mg/kg IV daily for two weeks). Researchers closely monitor animals for signs of toxicity, changes in body weight, food/water intake, and mortality. Blood samples may be taken for clinical chemistry and hematology analysis [1] [3].

Comparative Analysis with Parthenolide

The most direct and informative safety comparison available in the search results is between this compound and parthenolide, another sesquiterpene lactone being investigated for nerve repair.

Feature This compound Parthenolide
Source Blessed thistle (Cnicus benedictus) Feverfew (Tanacetum parthenium)
Primary Molecular Target Vasohibin inhibition (probable) [1] [2] Vasohibin inhibition [1] [3]
Oral Bioavailability High (84.7% in rats) [1] [2] [3] Very low, limiting administration to parenteral (IV) routes [1] [3]
Structural Concern Lacks the potentially mutagenic and allergenic epoxy group [1] [3] Contains an epoxy group, which raises potential safety concerns [1] [3]
Therapeutic Potential Promising candidate for oral drug development due to favorable bioavailability and safety profile [1] [3] Clinical translation is hampered by poor bioavailability and structural concerns [1] [3]

Knowledge Gaps and Research Outlook

It is important to interpret these findings within the current research context:

  • Limited Broad Comparisons: The safety profile is currently compared mainly to parthenolide. Comprehensive data comparing this compound to other classes of neuroregenerative drugs (e.g., neurotrophic factors, tacrolimus) is not available in the search results.
  • Pre-Clinical Stage Data: All findings are from animal and cell culture studies. The safety and efficacy profile in humans is not yet established and requires validation through clinical trials [4].
  • Dose Dependency: Researchers emphasize that this compound is effective only within a specific therapeutic window, meaning that determining the correct dosage will be critical for both efficacy and safety in humans [4].

References

cnicin antibacterial activity vs standard antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin's Antibacterial and Antibiofilm Activity

This compound is a sesquiterpene lactone (STL) compound isolated from plants of the Centaurea genus (like C. hyalolepis and C. benedictus). Its antibacterial activity is believed to be linked to its structure, which features α, β-unsaturated carbonyl groups that can react with biological molecules [1].

The table below summarizes the key findings from recent studies:

Aspect of Activity Experimental Findings Significance & Comparison Context
Antibacterial Activity (MIC) [1] Showed significant antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, including S. aureus (MRSA), E. faecalis, E. coli, S. Typhimurium, and A. baumannii. Confirms this compound has broad-spectrum activity. The study focused on this compound's isolated activity rather than a direct, quantitative side-by-side MIC comparison with standard antibiotics.
Structure-Activity Relationship [2] Esterification at the C-8 position was identified as critical for antibacterial properties. 8,15-diester analogues showed activity comparable to this compound. Highlights the importance of specific molecular features for its function, a key consideration for drug development.
Antibiofilm Activity [1] Inhibited ~30% of biofilm formation in A. baumannii. Significantly perturbed the structure of the extracellular polymeric substance (EPS). Suggests this compound's potential to combat a key resistance mechanism. Biofilm disruption is a valuable property beyond simple bacterial killing.
Proposed Mechanism The α-methylene-γ-lactone group in its STL structure allows covalent binding to sulfhydryl groups in enzymes and other bacterial targets [1]. This mechanism of membrane disruption [3] [4] differs from many standard antibiotics that inhibit specific pathways (e.g., cell wall synthesis or protein translation), potentially reducing cross-resistance.

Experimental Protocols for Key Findings

For the research community, the methodology is crucial for evaluating and replicating results. Here are the detailed experimental protocols from the core studies cited.

  • Broth Microdilution for MIC Assays [1]

    • Bacterial Strains: Included Gram-positive (Staphylococcus aureus ATCC 29213, methicillin-resistant S. aureus MRSA WKZ-2, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 25922, Salmonella enterica subsp. enterica Serovar Typhimurium ATCC 14028, Acinetobacter baumannii ATCC 17878) strains.
    • Growth Conditions: Bacteria were grown overnight in Mueller Hinton Broth (MHB) at 37°C.
    • MIC Evaluation: The Minimal Inhibitory Concentration (MIC) was determined using broth microdilution assays, a standard CLSI method.
  • Biofilm Biomass Assay (Crystal Violet Staining) [1]

    • Biofilm Formation: Bacterial biofilms were grown under appropriate conditions.
    • Staining and Quantification: After treatment with this compound, biofilm biomass was quantified using crystal violet staining. This dye binds to cellular material and polysaccharides in the EPS, allowing for colorimetric quantification after destaining and measurement of absorbance.
    • EPS Analysis: The study further quantified carbohydrates and proteins present in the EPS to confirm structural disruption.
  • Bio-guided Purification of this compound [1]

    • Extraction: Leaves of C. hyalolepis were collected and extracted with dichloromethane (CH₂Cl₂), which showed the strongest antibacterial activity.
    • Fractionation and Isolation: The active extract underwent multiple steps of column chromatography and thin-layer chromatography (TLC) for bio-guided fractionation.
    • Identification: The structure and stereochemistry of the isolated pure this compound were confirmed through spectroscopic and spectrometric analyses, including ¹H NMR and ESIMS, and by comparing optical rotation values with literature data.

Proposed Mechanism of Action vs. Standard Antibiotics

The following diagram illustrates this compound's proposed mechanism and contrasts it with common classes of standard antibiotics, highlighting its potential as an alternative.

G cluster_this compound This compound: Proposed Mechanism (Sesquiterpene Lactone) cluster_abx Standard Antibiotics: Specific Targets This compound This compound cnicin_target Multiple Bacterial Cellular Targets This compound->cnicin_target  Covalent binding to sulfhydryl (-SH) groups cnicin_effect Membrane Disruption & Inhibition of Vital Functions cnicin_target->cnicin_effect outcome Bacterial Growth Inhibition or Death cnicin_effect->outcome abx Standard Antibiotics abx_target1 Cell Wall Synthesis (e.g., Penicillins) abx->abx_target1 abx_target2 Protein Synthesis (e.g., Tetracyclines) abx->abx_target2 abx_target3 Nucleic Acid Synthesis (e.g., Quinolones) abx->abx_target3 abx_effect Inhibition of Specific Metabolic Pathway abx_target1->abx_effect abx_target2->abx_effect abx_target3->abx_effect abx_effect->outcome

Research Gaps and Future Directions

While the data on this compound is promising, several critical questions remain unanswered, highlighting directions for future research:

  • Direct Comparative Efficacy: A primary gap is the lack of studies reporting direct, quantitative comparisons (e.g., MIC values, kill kinetics) between this compound and a standardized set of classic antibiotics (e.g., ampicillin, ciprofloxacin) against the same bacterial strains under identical conditions [1].
  • In Vivo Data: Current promising results are from in vitro studies [1]. The efficacy and safety of this compound in animal models of infection and humans remain to be thoroughly investigated.
  • Synergistic Potential: Research into whether this compound can work synergistically with existing antibiotics to enhance their activity or overcome resistance is an exciting and largely unexplored area [3].
  • Detailed Molecular Target: Although a general mechanism is proposed, the exact primary bacterial target(s) of this compound have not been conclusively identified.

It is worth noting that research on this compound has also revealed other significant biological activities, such as promoting functional nerve regeneration [5] and anti-SARS-CoV-2 properties [6], which broaden its potential therapeutic relevance beyond antibacterial applications.

References

Comparative Analysis of Sesquiterpene Lactones

Author: Smolecule Technical Support Team. Date: February 2026

Compound Natural Source Primary Investigated Activities Key Experimental Findings / Potency Oral Bioavailability & Key Advantages Key Limitations

| Cnicin | Blessed Thistle (Cnicus benedictus) | Nerve Regeneration: Axon growth, Functional recovery [1] [2] | In vitro: Promotes axon growth in rodent and primary human neurons [1] [2]. In vivo: Accelerates functional recovery after sciatic nerve injury in mice, rats, and rabbits at low oral doses (2 µg/kg/day) [1] [2]. | High (84.7% in rats) [1] [2]. Lacks mutagenic epoxy group found in parthenolide, suggesting a safer profile [1]. | Research is still in the preclinical stage. | | Parthenolide | Feverfew (Tanacetum parthenium) | Nerve Regeneration: Axon growth, Functional recovery [1] [3] Antimicrobial: Anti-S. aureus, Anti-P. aeruginosa [3] | In vitro: Promotes axon growth in adult rat, mouse, and human retinal ganglion cells [1]. In vivo: Daily IV injections (2 µg/kg) accelerate motor/sensory recovery after nerve injury [1]. Antimicrobial MIC: 0.08 - 0.31 mg/mL against various bacteria [3]. | Low oral bioavailability [1]. Effective only via intravenous administration, limiting its clinical utility [1]. | Contains a potentially mutagenic and allergenic epoxy group [1]. | | Costunolide | Costus Root (Saussurea lappa) | Antimicrobial: Anti-M. tuberculosis, Anti-H. pylori [3] | Antimicrobial MIC: 12.5 mg/L against M. tuberculosis; 100–200 µg/mL against H. pylori [3]. | Information not specified in the provided research. | Research focused primarily on antimicrobial and anticancer properties, with less emphasis on nerve regeneration. | | Artemisinin | Sweet Wormwood (Artemisia annua) | Antimicrobial: Antimalarial, Anti-periodontopathic bacteria [3] | Antimicrobial MIC: 14 mg/mL against various Gram-negative and Gram-positive bacteria [3]. | Well-established for antimalarial use, but this is a different therapeutic area. | Its primary and most potent action is antimalarial, not directly comparable for nerve regeneration. |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

This compound in Nerve Regeneration
  • In Vitro Axon Growth Assay
    • Cell Models: Dorsal root ganglion (DRG) neurons from adult rodents; primary retinal ganglion cells from rodents and humans [1] [2].
    • Treatment: Neurons are cultured and treated with this compound at effective concentrations comparable to parthenolide (in the low micromolar range) [1] [2].
    • Outcome Measurement: Axonal length is quantified over time, typically using immunostaining for neuronal markers (e.g., β-III-tubulin) and image analysis software [1].
  • In Vivo Functional Recovery Model
    • Animal Models: Mice, rats, and rabbits with severe sciatic nerve crush or anastomosis injuries [1] [2].
    • Dosing: Effective dose of 2 µg/kg/day, administered either intravenously or orally [1] [2].
    • Outcome Measurement: Functional recovery is assessed using standardized motor and sensory tests, such as the Static Sciatic Index (SSI), over a period of weeks. Axon regeneration is also histologically verified [2].
Parthenolide in Nerve Regeneration & Antimicrobial Assays
  • In Vivo Nerve Regeneration
    • Protocol: Similar to this compound, using rodent sciatic nerve injury models. The effective dose for daily intravenous injections is 2 µg/kg [1].
  • Antimicrobial Activity (MIC Determination)
    • Method: Broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) [3].
    • Procedure: Bacterial strains (e.g., S. aureus, P. aeruginosa) are incubated in a liquid medium with serial dilutions of parthenolide. The MIC is identified as the lowest concentration that visually inhibits visible growth after a set incubation period [3].

Mechanism of Action: Vasohibin Inhibition

Emerging research indicates that this compound and parthenolide share a primary mechanism for promoting nerve regeneration: the partial inhibition of the vasohibin enzymes (VASH1 and VASH2) [1] [2].

The following diagram illustrates this signaling pathway and the compounds' role within it.

G cluster_treatment With this compound / Parthenolide label This compound and Parthenolide Mechanism: Promoting Axon Regeneration VASH Vasohibin (VASH) Enzymes MT_Detyr Microtubule Detyrosination VASH->MT_Detyr Promotes Slow_Growth Slow Axonal Growth MT_Detyr->Slow_Growth Leads to This compound This compound or Parthenolide VASH_inhib Vasohibin Inhibition This compound->VASH_inhib Partially Inhibits MT_Tyr Microtubule Tyrosination VASH_inhib->MT_Tyr Increases Fast_Growth Accelerated Axonal Growth & Functional Recovery MT_Tyr->Fast_Growth Promotes

This mechanism works by shifting the balance of microtubule dynamics in the axon growth cone towards a more dynamic and growth-prone state, which is characteristic of young, rapidly regenerating neurons [1].

Conclusion for Research and Development

  • This compound stands out as the lead candidate due to its high oral bioavailability and promising preclinical efficacy, making it highly suitable for further drug development.
  • Parthenolide, while effective, is hampered by its poor oral absorption, requiring intravenous delivery.
  • Other sesquiterpene lactones like costunolide and artemisinin have demonstrated potent activities in other therapeutic areas (antimicrobial, antimalarial) but are not the primary focus for nerve repair.

References

Experimental Protocol from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

While the specific protocol for the human neuronal culture is not detailed in the available articles, the methodology for analogous experiments in rodent sensory neurons is described. This can serve as a reference for the general experimental workflow [1]:

  • Neuron Culture: Sensory neurons were collected from animals and placed in culture [1].
  • Compound Treatment: The cultured neurons were treated with cnicin [1].
  • Analysis: Axon growth in the treated cultures was measured and analyzed [1].

The following diagram illustrates this general experimental workflow for the in vitro validation of this compound.

Start Start: In Vitro Experiment Step1 1. Establish primary cultures of sensory neurons from rodents Start->Step1 Step2 2. Apply this compound treatment to the cultured neurons Step1->Step2 Step3 3. Measure and analyze axon growth and neurite length Step2->Step3 End Outcome: Confirmation of enhanced axon growth Step3->End

Mechanism of Action and Comparative Data

This compound is a sesquiterpene lactone found in the plant Cnicus benedictus (Blessed Thistle). Its proposed mechanism and advantages over similar compounds are outlined below [2] [3].

Property This compound Parthenolide (Related Compound)
Source Plant Cnicus benedictus (Blessed Thistle) [4] Tanacetum parthenium (Feverfew) [2]
Proposed Primary Target Inhibition of vasohibins (VASH1/VASH2), enzymes that catalyze microtubule detyrosination [2] [3] Inhibition of vasohibins (VASH1/VASH2) [2]
Key Advantage High oral bioavailability (84.7% in rats), suitable for oral dosing [2] [3] Low oral bioavailability, requires intravenous injection [2] [3]
Effect on Human Neurons Promotes axon growth [2] Promotes axon growth in human retinal ganglion cells [2]

The signaling pathway through which this compound is believed to operate involves modulating microtubule dynamics to facilitate axon growth. The following diagram illustrates this mechanism.

This compound This compound Administration VASH Inhibits Vasohibins (VASH1/VASH2) This compound->VASH Detyr Reduces Microtubule Detyrosination VASH->Detyr Dynamics Increases Microtubule Dynamics Detyr->Dynamics Outcome Accelerated Axon Regeneration Dynamics->Outcome

Insights for Research and Development

For your work in drug development, the following points are particularly relevant:

  • Promising Multi-Species Efficacy: this compound's effect is not limited to human cells. It has also been shown to promote axon growth in neuronal cultures from other species, including rodents, and to accelerate functional recovery after nerve injury in mouse, rat, and rabbit models [2] [1]. This cross-species efficacy strengthens its potential as a therapeutic candidate.
  • Critical Therapeutic Window: Researchers have emphasized that this compound is only effective within a specific, narrow therapeutic window. Doses that are too low or too high are ineffective, making the determination of the correct dosage a key objective for ongoing studies [4] [5].
  • Current Status: The research is currently in the preclinical stage. The team at the University of Cologne has announced plans for further clinical studies to validate these findings in humans [4] [5].

References

cnicin efficacy comparison tacrolimus

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin vs. Tacrolimus: At a Glance

Feature This compound Tacrolimus (FK506)
Primary Indication & Mechanism Promotes nerve regeneration via inhibition of vasohibin enzymes, reducing microtubule detyrosination to accelerate axonal growth [1] [2]. Immunosuppressant & potential nerve regeneration aid. Inhibits calcineurin, suppressing T-cell activation; neuro-regenerative mechanism distinct from immunosuppression (involves FKBP binding) [3].
Efficacy & Experimental Data In vivo: IV/oral doses (~2 μg/kg) accelerate functional sensory/motor recovery in rodent/rabbit sciatic nerve injury models. In vitro: Promotes axon growth in adult human & rodent sensory/CNS neurons [1] [2]. Immunosuppression: Effective in HSPN, improves renal outcomes vs. cyclophosphade [4] [5]. Nerve Regeneration: Systemic low doses accelerate regeneration; local delivery via hydrogels/nanoparticles enhances axon quantity/diameter/remyelination in rodent models [3].
Key Pharmacokinetic Properties High oral bioavailability (84.7% in rats). Blood half-life: ~12.7 min (IV in rats). No observed toxicity at 4 mg/kg (IV, 2 weeks) [1] [2]. Narrow therapeutic window. High variability (CYP3A5 genotype). Oral bioavailability variable; complex PK requiring TDM. Systemic use limited by toxicity [6] [3].
Safety & Toxicity Profile Favorable preclinical safety. Tolerated at doses 2000-fold > therapeutic effective dose (rat model) with no observed toxicity [1]. Significant risk of nephrotoxicity, neurotoxicity, diabetes, infections. Systemic use for nerve regeneration is ethically questionable due to side-effect profile [3].
Development Stage Preclinical Research. Identified as a promising drug candidate [1] [2]. Clinically Approved. Widely used for transplant immunosuppression & other immune-mediated conditions (e.g., HSPN) [4] [5] [6].

Experimental Protocols Overview

Here is a summary of the key methodologies used in the cited research to help you evaluate the experimental evidence.

This compound Studies

The primary data on this compound comes from preclinical investigations focusing on functional recovery after nerve injury [1] [2].

  • In Vivo Nerve Injury Model:
    • Animals: Utilized mice, rats, and rabbits.
    • Procedure: Subjected to severe sciatic nerve crush (SNC) or transection/anastomosis injury.
    • Dosing: Daily intravenous or oral administration of this compound at approximately 2 μg/kg.
    • Outcome Measurement: Functional recovery was assessed using metrics like the Static Sciatic Index (SSI), which measures gait and motor function recovery over time.
  • In Vitro Axon Growth Assay:
    • Cultures: Utilized dorsal root ganglion (DRG) neurons from rodents and primary retinal ganglion cells from both rodents and humans.
    • Treatment: Neurons were cultured with this compound.
    • Analysis: Axonal outgrowth was measured and compared to control conditions.
Tacrolimus Studies

Research on tacrolimus spans clinical meta-analyses for its primary use and preclinical studies for nerve regeneration.

  • Clinical Efficacy (for HSPN):
    • Method: Systematic reviews and meta-analyses of randomized controlled trials (RCTs) and cohort studies [4] [5].
    • Comparison: Compared glucocorticoids + tacrolimus versus glucocorticoids + cyclophosphamide in pediatric HSPN patients.
    • Endpoints: Primary outcomes were complete and total remission rates within 6 months, and incidence of adverse reactions.
  • Nerve Regeneration (Preclinical):
    • In Vivo Models: Nerve crush or allograft repair in rat models [3].
    • Dosing: Varied, including systemic administration and local delivery via novel systems (e.g., PLGA microspheres in fibrin hydrogel).
    • Assessment: Histomorphometric analysis to count axons, measure diameter, and assess remyelination; functional tests.

Signaling Pathways

The mechanisms of action for this compound and tacrolimus in nerve regeneration involve distinct signaling pathways, visualized below.

G cluster_this compound This compound Pathway cluster_tacrolimus Tacrolimus (FK506) Pathway This compound This compound VASH1_VASH2 VASH1/VASH2 (SVBP Cofactor) This compound->VASH1_VASH2 Inhibits Accelerated_Growth Accelerated Axon Regeneration This compound->Accelerated_Growth  Leads to MT_Detyrosination Microtubule Detyrosination VASH1_VASH2->MT_Detyrosination Promotes MT_Dynamics Reduced Microtubule Dynamics MT_Detyrosination->MT_Dynamics Slow_Axonal_Growth Slow Axonal Growth Rate MT_Dynamics->Slow_Axonal_Growth Tacrolimus Tacrolimus FKBP FKBP Binding Protein Tacrolimus->FKBP Calcineurin Calcineurin FKBP->Calcineurin Inhibits NFAT NFAT Dephosphorylation & Translocation Calcineurin->NFAT Normally Activates Immunosuppression Immunosuppression Calcineurin->Immunosuppression  Inhibition leads to IL2 IL-2 Gene Expression (T-cell Activation) NFAT->IL2

Diagram illustrating the distinct molecular pathways for this compound and tacrolimus in nerve repair. This compound directly targets microtubule dynamics to accelerate growth, while tacrolimus's primary immunosuppressive effect is separate from its less-defined neuro-regenerative role.

Research Implications and Future Directions

For a researcher in drug development, the contrast between these molecules is stark and informative:

  • This compound represents a novel, targeted approach for nerve regeneration. Its high oral bioavailability and excellent preclinical safety profile make it a promising candidate for further development as a dedicated neuro-regenerative therapeutic [1].
  • Tacrolimus is a repurposed agent with a known safety-risk profile. Its utility in nerve repair is hampered by systemic toxicity, driving research toward novel local delivery systems (e.g., nanoparticles, hydrogels) to harness its benefits while minimizing side effects [3].

Given the absence of direct comparative studies, future research could involve in vitro neurite outgrowth assays or in vivo nerve injury models treating cohorts with each compound to establish a direct efficacy and safety comparison.

References

Cnicin vs. Other VASH Inhibitors and Neuroregenerative Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a structured, data-driven comparison of cnicin against other relevant compounds, highlighting its distinct profile.

Compound Mechanism of Action Efficacy (In Vivo/In Vitro) Pharmacokinetics & Bioavailability Safety & Tolerability Key Advantages Key Limitations

| This compound [1] [2] [3] | Sesquiterpene lactone; inhibits VASH1/2, reducing microtubule detyrosination to accelerate axonal growth [2] [3]. | Promotes axon growth in rodent, rabbit, and human neurons (sensory, CNS, retinal). · Dose: 2 µg/kg (IV/oral, daily) accelerates functional recovery after severe nerve injury [1] [2]. | · Half-life (IV, rats): 12.7 min [1]. · Oral Bioavailability (rats): 84.7% [1] [2]. | No observed toxicity or body weight changes in rats at 4 mg/kg IV for 2 weeks (2000x effective oral dose) [2] [3]. | High oral bioavailability; Lacks the mutagenic/allergenic epoxy group present in parthenolide [2] [3]. | Effective only within a specific, narrow therapeutic window [4]. | | Parthenolide [1] [2] [3] | Sesquiterpene lactone; identified as a VASH inhibitor [2] [3]. | Promotes axon growth in rodent and human dorsal root ganglion and retinal ganglion cells. · Dose: 2 µg/kg (IV, daily) accelerates motor/sensory recovery post-sciatic nerve injury [2] [3]. | Poor oral bioavailability, restricting administration to parenteral (IV) routes [1] [2]. | Contains a potentially mutagenic and allergenic epoxy group in its structure [2] [3]. | Well-studied with strong preclinical efficacy data [2] [3]. | Low oral bioavailability necessitates IV administration; potential safety concerns with epoxy group [2] [3]. | | Synthetic VASH Inhibitors (e.g., LV87) [5] | Low-nanomolar, covalent epoxide inhibitors of VASH1/2, developed via rational design and QSAR analysis [5]. | Potently inhibits tubulin detyrosination in cellulo (cellular assays) [5]. | Data on serum and microsome stability is available, supporting further drug development [5]. | Demonstrates selectivity against other cysteine proteases [5]. | High potency and selectivity; represents a modern medicinal chemistry approach [5]. | Primarily in early preclinical development; limited data on in vivo efficacy for nerve regeneration [5]. | | Neurotrophic Factors (e.g., NGF, BDNF) [2] [3] | Promotes neuronal survival and development via receptor-mediated signaling pathways [2] [3]. | Exogenous application shows beneficial effects on nerve repair in preclinical models [2] [3]. | · Short half-life · Inefficient delivery methods to target sites [2] [3]. | Potential for significant side effects, limiting clinical application [2] [3]. | Crucial native biological role in neuron survival and growth [2] [3]. | Pharmacological challenges in delivery and stability have hampered clinical translation [2] [3]. | | Tacrolimus [2] [3] | Neuroregenerative effects are separate from immunosuppressive actions; exact mechanism not fully understood [2] [3]. | Demonstrates neuroregenerative properties in preclinical studies and clinical case reports [2] [3]. | N/A (Information not provided in search results) | Systemic use limited by significant side effects, including nephrotoxicity and immunosuppression [2] [3]. | Has documented clinical use and neuroregenerative effects in reports [2] [3]. | Serious side-effect profile prevents its widespread adoption for nerve regeneration [2] [3]. |

Experimental Protocols for Key Studies

For research replication and validation, here are the methodologies from pivotal studies on this compound and parthenolide.

  • In Vitro Axon Growth Assay [2] [3]

    • Neuronal Cultures: Utilized cultured dorsal root ganglion (DRG) neurons from adult rats and mice, as well as primary retinal ganglion cells (RGCs) derived from both rodents and humans.
    • Treatment: Cultures were treated with this compound or parthenolide.
    • Outcome Measurement: Axonal growth and extension were measured and quantified to assess the compound's regenerative effect.
  • In Vivo Nerve Injury Model [1] [2] [3]

    • Animal Models: Used mice, rats, and rabbits subjected to severe sciatic nerve injury (e.g., crush or anastomosis of severed nerves).
    • Dosing Regimen: Animals received daily doses of this compound (2 µg/kg) or parthenolide (2 µg/kg) via intravenous or oral (this compound only) administration. Treatment was sometimes initiated days after the injury to mimic clinical delay.
    • Functional Assessment: Recovery was monitored using functional indexes like the Static Sciatic Index (SSI) to evaluate the restoration of motor and sensory functions.
    • Histological Analysis:
      • Workflow Start: Animals are subjected to a severe sciatic nerve injury.
      • Treatment Phase: Daily administration of the compound (e.g., this compound) begins.
      • Analysis Phase: Functional recovery is assessed (e.g., via SSI), followed by histological analysis of regenerated axons.
      • Workflow End: Data shows accelerated axon regeneration and functional recovery.

Mechanism of Action: The VASH Inhibition Pathway

The therapeutic action of this compound and parthenolide centers on modulating microtubule dynamics by inhibiting vasohibins (VASH). The diagram below illustrates this signaling pathway and the compounds' role within it.

G GSK3 Active GSK3 MAP1B MAP1B Phosphorylation GSK3->MAP1B Activates TyroMT Tyrosinated Microtubules MAP1B->TyroMT Binds & Protects DetyroMT Detyrosinated Microtubules TyroMT->DetyroMT Detyrosination Outcome Outcome: Accelerated Axon Regeneration TyroMT->Outcome Higher Dynamics DetyroMT->TyroMT Tyrosination VASH VASH1/2 + SVBP (Tubulin Carboxypeptidase) VASH->DetyroMT Catalyzes TTL Tubulin Tyrosine Ligase (TTL) TTL->TyroMT Catalyzes Inhibitor This compound/Parthenolide (VASH Inhibitor) Inhibitor->VASH Inhibits

The core mechanism involves shifting the balance towards more dynamic, tyrosinated microtubules, which is crucial for the growth cone advancement and axon extension during regeneration [2] [3].

Key Insights for Research and Development

  • The Therapeutic Window is Crucial: this compound's efficacy is dose-dependent and operates within a specific therapeutic window; doses that are too low or too high are ineffective [4]. This necessitates careful dose-finding studies in future research.
  • Explore Broader VASH Biology: While the focus here is nerve regeneration, VASH inhibition is being investigated in other disease contexts, such as heart failure with preserved ejection fraction (HFpEF) [6], indicating potential for therapeutic repurposing.
  • Leverage Computational Advances: The development of synthetic inhibitors like LV87 was guided by QSAR analysis and rational substrate-based design [5]. This highlights the growing role of computational medicine in optimizing next-generation VASH inhibitors.

References

Cnicin in Preclinical Research: Mechanism and Comparative Potential

Author: Smolecule Technical Support Team. Date: February 2026

Cnicin is a sesquiterpene lactone compound found in the plant Cnicus benedictus (Blessed Thistle). Current research highlights its promising therapeutic potential, primarily in promoting nerve repair [1] [2].

Proposed Mechanism of Action for Nerve Regeneration The diagram below illustrates the mechanism by which this compound is believed to accelerate axon regeneration, based on preclinical studies.

This compound This compound VASH1_VASH2 VASH1 / VASH2 Complex This compound->VASH1_VASH2 Inhibits Axon_Growth_Rate Axon Growth Rate This compound->Axon_Growth_Rate Promotes Microtubule_Detyrosination Microtubule Detyrosination VASH1_VASH2->Microtubule_Detyrosination Increases SVBP SVBP Co-factor SVBP->VASH1_VASH2 Enables Activity Microtubule_Detyrosination->Axon_Growth_Rate Slows

Comparative Analysis: this compound vs. Parthenolide

The following table compares this compound with Parthenolide, a related sesquiterpene lactone also investigated for nerve regeneration, based on available preclinical data.

Feature This compound Parthenolide
Source Plant Cnicus benedictus (Blessed Thistle) [1] Tanacetum parthenium (Feverfew) [1]
Primary Indication (Preclinical) Promotion of axon regeneration [1] [2] Promotion of axon regeneration [1]
Molecular Target Vasohibin (VASH1/VASH2) inhibition [1] Vasohibin (VASH1/VASH2) inhibition [1]
Oral Bioavailability High (84.7% in rats) [1] [2] Low [1] [2]
Proposed Dosing (Preclinical) Effective at 2 µg/kg daily (oral and IV) [1] Effective at 2 µg/kg daily (IV) [1]
Safety Profile (Preclinical) Tolerated at 4 mg/kg IV (2000x effective dose) with no observed toxicity in rats [1] Contains a potentially mutagenic and allergenic epoxy group [1]
Key Advantage Favorable oral bioavailability and potentially improved safety profile [1] -

Detailed Experimental Protocols from Preclinical Studies

The promising data on this compound comes from well-established in vitro and in vivo models.

1. In Vitro Axon Growth Assay

  • Purpose: To quantify the direct effect of this compound on axon extension in cultured neurons [1] [2].
  • Methodology:
    • Cell Culture: Dorsal Root Ganglion (DRG) neurons are isolated from adult rodents (rats/mice) or, critically, from primary human retinal ganglion cells [1].
    • Treatment: Cultures are treated with varying concentrations of this compound.
    • Analysis: After a defined period, neurons are fixed and immunostained for neuronal markers (e.g., β-III-tubulin). Axon length is measured using fluorescence microscopy and image analysis software [1].

2. In Vivo Nerve Injury and Functional Recovery Models

  • Purpose: To evaluate the therapeutic effect of this compound on functional recovery after a physical nerve injury [1] [2].
  • Animal Models: Used in mice, rats, and rabbits, indicating a cross-species effect [1].
  • Injury Model: The sciatic nerve crush (SNC) is a common model. Functional recovery is tracked using the Static Sciatic Index (SSI), which measures gait and functional improvements [2].
  • Dosing: this compound is administered daily, either intravenously or orally, at low doses (e.g., 2 µg/kg) [1] [2].
  • Outcome: Studies measure the rate of axon regeneration and the time required for functional recovery of sensory and motor functions [1].

Research Prospects and Next Steps

While clinical trial information is not available in the search results, the strong preclinical profile of this compound suggests a clear pathway forward.

  • Current Status: this compound is in the preclinical development stage. The search results do not mention any ongoing clinical trials, suggesting it has not yet advanced to human testing [1] [2].
  • Key Strengths: Its high oral bioavailability and apparent favorable safety profile in animal models make it a superior candidate for drug development compared to Parthenolide [1].
  • Suggested Research Trajectory: Based on standard drug development pipelines, the next steps would involve Investigational New Drug (IND)-enabling studies. These include formal toxicology assessments, pharmacokinetic studies, and scaling up the synthesis of GMP-grade this compound for human trials [3].

References

×

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

378.16785316 Da

Monoisotopic Mass

378.16785316 Da

Heavy Atom Count

27

UNII

C998MWY30L

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24394-09-0

Wikipedia

Cnicin

Dates

Last modified: 08-15-2023

Explore Compound Types